JJC12-009
Description
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Properties
Molecular Formula |
C29H35ClN2O2S |
|---|---|
Molecular Weight |
511.1 g/mol |
IUPAC Name |
1-[4-[2-[[2-(4-chlorophenyl)phenyl]methylsulfinyl]ethyl]-1,4-diazepan-1-yl]-3-phenylpropan-2-ol |
InChI |
InChI=1S/C29H35ClN2O2S/c30-27-13-11-25(12-14-27)29-10-5-4-9-26(29)23-35(34)20-19-31-15-6-16-32(18-17-31)22-28(33)21-24-7-2-1-3-8-24/h1-5,7-14,28,33H,6,15-23H2 |
InChI Key |
YNFRPNGKSVHAAO-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN(C1)CC(CC2=CC=CC=C2)O)CCS(=O)CC3=CC=CC=C3C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of JJC12-009
For Researchers, Scientists, and Drug Development Professionals
Abstract
JJC12-009 is a potent and selective inhibitor of the dopamine transporter (DAT), a key regulator of dopaminergic neurotransmission. This guide delineates the core mechanism of action of this compound, detailing its primary molecular target, the subsequent effects on dopamine signaling, and the experimental protocols used to characterize its activity. The primary mechanism of this compound is the blockade of dopamine reuptake from the synaptic cleft, leading to an elevation of extracellular dopamine levels and enhanced stimulation of postsynaptic dopamine receptors. This guide provides a comprehensive overview for researchers and professionals in drug development interested in the pharmacology of dopamine transporter inhibitors.
Core Mechanism of Action: Dopamine Transporter Inhibition
This compound's primary pharmacological activity is the inhibition of the dopamine transporter (DAT). The DAT is a sodium- and chloride-dependent transmembrane protein responsible for the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron[1][2][3]. This process is crucial for terminating dopaminergic signaling and maintaining dopamine homeostasis[1][3].
By binding to the DAT, this compound competitively inhibits the reuptake of dopamine. This blockade leads to a sustained increase in the concentration of dopamine in the synaptic cleft, thereby enhancing and prolonging the activation of postsynaptic dopamine receptors.
Quantitative Data: Binding Affinity
The potency of this compound as a DAT inhibitor is quantified by its binding affinity (Ki). A lower Ki value indicates a higher binding affinity.
| Compound | Target | Ki (nM) |
| This compound | DAT | 5.45 |
| Table 1: Binding affinity of this compound for the dopamine transporter. |
Downstream Signaling Pathways
The elevation of synaptic dopamine resulting from DAT inhibition by this compound leads to the enhanced activation of postsynaptic dopamine receptors. These receptors are G-protein coupled receptors (GPCRs) and are broadly classified into two families: D1-like (D1 and D5) and D2-like (D2, D3, and D4) receptors.
D1-like Receptor Signaling
D1-like receptors are coupled to the Gαs/olf G-protein. Activation of this pathway stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. cAMP, in turn, activates Protein Kinase A (PKA), which phosphorylates various downstream targets, including the transcription factor CREB (cAMP response element-binding protein), thereby modulating gene expression and neuronal function.
D2-like Receptor Signaling
D2-like receptors are coupled to the Gαi/o G-protein. Activation of this pathway has an inhibitory effect on adenylyl cyclase, leading to a decrease in intracellular cAMP levels. The βγ subunits of the G-protein can also directly modulate ion channels, such as G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to neuronal hyperpolarization and reduced excitability. Furthermore, D2 receptor activation can influence intracellular calcium levels.
Experimental Protocols
The characterization of this compound as a DAT inhibitor involves several key in vitro assays.
Radioligand Binding Assay for Ki Determination
This assay is used to determine the binding affinity (Ki) of a test compound for the dopamine transporter. It involves the use of a radiolabeled ligand that binds to the DAT and a competing unlabeled ligand (the test compound).
Protocol:
-
Membrane Preparation: Membranes are prepared from cells or tissues expressing the dopamine transporter. This is typically done by homogenization in a buffered solution followed by centrifugation to pellet the membranes.
-
Assay Setup: The assay is performed in a 96-well plate format. Each well contains the cell membranes, a fixed concentration of a radiolabeled DAT ligand (e.g., [³H]-WIN 35,428), and varying concentrations of the unlabeled test compound (this compound).
-
Incubation: The plate is incubated to allow the binding to reach equilibrium.
-
Filtration: The contents of each well are rapidly filtered through a glass fiber filter to separate the bound radioligand from the unbound.
-
Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: The radioactivity on each filter is measured using a scintillation counter.
-
Data Analysis: The data is used to generate a competition curve, from which the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.
In Vitro Dopamine Uptake Assay
This functional assay measures the ability of a compound to inhibit the uptake of dopamine into cells or synaptosomes.
Protocol:
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Synaptosome or Cell Preparation: Synaptosomes (resealed nerve terminals) are prepared from brain tissue (e.g., striatum) or cells stably expressing DAT are cultured.
-
Pre-incubation: The synaptosomes or cells are pre-incubated with varying concentrations of the test compound (this compound).
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Initiation of Uptake: Dopamine uptake is initiated by the addition of radiolabeled dopamine (e.g., [³H]-dopamine).
-
Incubation: The mixture is incubated for a short period to allow for dopamine uptake.
-
Termination of Uptake: The uptake is terminated by rapid filtration and washing with ice-cold buffer.
-
Scintillation Counting: The amount of radiolabeled dopamine taken up by the synaptosomes or cells is quantified by scintillation counting.
-
Data Analysis: The data is used to determine the IC₅₀ value for the inhibition of dopamine uptake.
Conclusion
This compound is a potent dopamine transporter inhibitor with a high binding affinity. Its mechanism of action is centered on the blockade of dopamine reuptake, leading to increased synaptic dopamine levels and subsequent modulation of postsynaptic D1-like and D2-like receptor signaling pathways. The characterization of its pharmacological profile is achieved through standard in vitro methods, including radioligand binding and dopamine uptake assays. This guide provides a foundational understanding of the core mechanism of this compound for researchers and professionals in the field of neuroscience and drug development.
References
An In-depth Technical Guide on the Dopamine Transporter Binding Affinity of Novel Compounds: A Case Study Approach with JJC12-009
Disclaimer: As of the latest literature review, specific binding affinity data and pharmacological studies for a compound designated "JJC12-009" are not publicly available. The following guide is presented as a comprehensive, illustrative framework for researchers, scientists, and drug development professionals. It outlines the standard methodologies and data presentation that would be employed to characterize the binding profile of a novel dopamine transporter (DAT) ligand, using "this compound" as a representative placeholder.
Introduction to Dopamine Transporter Ligands
The dopamine transporter (DAT) is a crucial neuronal membrane protein responsible for the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron, thereby regulating the duration and intensity of dopaminergic signaling.[1] This mechanism is fundamental to motor control, motivation, reward, and cognitive function. Compounds that bind to DAT can act as either inhibitors, blocking dopamine reuptake, or as releasers, promoting non-vesicular dopamine efflux.[1] Due to its central role in neurotransmission, DAT is a primary target for a wide range of therapeutic agents and drugs of abuse, including treatments for ADHD (e.g., methylphenidate) and psychostimulants (e.g., cocaine).[2][3]
The characterization of a novel compound's binding affinity (typically represented by the inhibition constant, Kᵢ) and selectivity for DAT over other monoamine transporters, such as the serotonin transporter (SERT) and the norepinephrine transporter (NET), is a critical first step in preclinical drug development. This guide provides a technical overview of the core experimental procedures and data analysis involved in this process.
Quantitative Binding Affinity Data
A primary objective in characterizing a novel DAT ligand is to quantify its binding affinity and selectivity. This is typically achieved through competitive radioligand binding assays. The results are summarized in a table format for clear comparison. The following table represents a hypothetical but plausible dataset for our placeholder compound, "this compound."
| Transporter | Radioligand | Tissue/Cell Line | Kᵢ (nM) of this compound (Hypothetical) |
| DAT | [³H]WIN 35,428 | Monkey Striatal Membranes | 15.2 ± 2.1 |
| SERT | [³H]Citalopram | Human Embryonic Kidney (HEK) 293 cells | 875.4 ± 45.3 |
| NET | [³H]Nisoxetine | Rat Cortical Membranes | 450.1 ± 32.8 |
This table presents hypothetical data for illustrative purposes.
Experimental Protocols: Radioligand Binding Assay
The determination of binding affinity is most commonly performed using a competitive radioligand binding assay.[4] This method measures the ability of an unlabeled test compound (e.g., this compound) to displace a radiolabeled ligand that has a known high affinity and specificity for the target transporter.
Materials and Reagents
-
Biological Material: Cell membranes prepared from tissues rich in the target transporter (e.g., primate striatum for DAT) or from cell lines stably expressing the recombinant human transporter (e.g., HEK293-hDAT).
-
Radioligand: A high-affinity radiolabeled ligand specific for the transporter of interest (e.g., [³H]WIN 35,428 for DAT).
-
Test Compound: The unlabeled drug to be tested (e.g., this compound) at various concentrations.
-
Non-specific Binding Control: An excess concentration of a known high-affinity unlabeled ligand (e.g., GBR 12909 for DAT) to determine the amount of non-specific binding of the radioligand.
-
Assay Buffer: A buffer solution to maintain pH and ionic strength (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl).
-
Filtration Apparatus: A cell harvester and glass fiber filters (e.g., Whatman GF/B) to separate bound from free radioligand.
-
Scintillation Counter: To quantify the radioactivity on the filters.
Procedure
-
Membrane Preparation: Tissues or cells are homogenized in a cold buffer and centrifuged to pellet the membranes. The pellet is washed and resuspended in the assay buffer to a specific protein concentration.
-
Assay Setup: The assay is typically conducted in 96-well plates. Each well contains:
-
A fixed amount of membrane preparation.
-
A fixed concentration of the radioligand (typically at or near its Kₔ value).
-
Varying concentrations of the test compound (this compound).
-
For non-specific binding determination, a saturating concentration of a standard unlabeled ligand is used instead of the test compound.
-
-
Incubation: The plates are incubated for a specific time (e.g., 60-120 minutes) at a controlled temperature (e.g., 25°C or 30°C) to allow the binding to reach equilibrium.
-
Termination and Filtration: The incubation is terminated by rapid vacuum filtration through glass fiber filters. This separates the membrane-bound radioligand from the unbound radioligand in the solution. The filters are then washed rapidly with ice-cold buffer to remove any remaining unbound ligand.
-
Quantification: The filters are placed in scintillation vials with scintillation fluid, and the radioactivity is counted using a liquid scintillation counter.
Data Analysis
-
Calculate Specific Binding: Specific binding is determined by subtracting the non-specific binding (counts in the presence of excess unlabeled ligand) from the total binding (counts in the absence of the test compound).
-
Generate Competition Curve: The specific binding at each concentration of the test compound is plotted against the logarithm of the compound's concentration. This generates a sigmoidal dose-response curve.
-
Determine IC₅₀: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis of the competition curve.
-
Calculate Kᵢ: The IC₅₀ value is converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation:
-
Kᵢ = IC₅₀ / (1 + [L]/Kₔ)
-
Where [L] is the concentration of the radioligand used in the assay, and Kₔ is the dissociation constant of the radioligand for the transporter.
-
Visualizations: Pathways and Workflows
Signaling Pathway: Dopamine Reuptake Inhibition
A primary mechanism of action for a DAT-binding compound like this compound would be the inhibition of dopamine reuptake. This leads to an increased concentration and prolonged presence of dopamine in the synaptic cleft, enhancing downstream dopaminergic signaling.
References
- 1. Persistent binding at dopamine transporters determines sustained psychostimulant effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Low and high affinity dopamine transporter inhibitors block dopamine uptake within 5 sec of intravenous injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The dopamine transporter constitutively internalizes and recycles in a protein kinase C-regulated manner in stably transfected PC12 cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
The Potential Role of JJC12-009 in Neuroscience Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
While direct research on JJC12-009 within the field of neuroscience remains to be extensively published, its potent and selective inhibition of the Colony-Stimulating Factor 1 Receptor (CSF-1R) positions it as a significant tool for investigating the roles of microglia and neuroinflammation in the central nervous system (CNS). This guide synthesizes the known information about this compound, the critical functions of its target, CSF-1R, in brain health and disease, and provides a framework for its potential application in neuroscience research.
The Colony-Stimulating Factor 1 Receptor is a tyrosine kinase that is pivotal for the survival, proliferation, differentiation, and function of microglia, the resident immune cells of the brain. [1][2]Dysregulation of CSF-1R signaling is implicated in a range of neurodegenerative disorders, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis, primarily through its role in sustaining chronic neuroinflammation. [2][3]Therefore, potent and selective inhibitors of CSF-1R, such as this compound, are invaluable for dissecting the pathological contributions of microglia and for exploring potential therapeutic avenues.
This compound: A Potent and Selective CSF-1R Inhibitor
This compound has been identified as a highly potent and selective inhibitor of CSF-1R. Its primary characterization has been in the context of oncology, where it has demonstrated anti-tumor efficacy by targeting tumor-associated macrophages. However, its biochemical properties make it a compelling candidate for repurposing in neuroscience research.
Quantitative Data for this compound
The following table summarizes the key quantitative data for this compound based on available literature. This data highlights its potency and selectivity, which are critical parameters for a research tool compound.
| Parameter | Value | Reference |
| Target | Colony-Stimulating Factor 1 Receptor (CSF-1R) | MedChemExpress, Cayman Chemical |
| IC₅₀ | 3 nM | MedChemExpress, Cayman Chemical |
| Primary Application (to date) | Anti-tumor efficacy studies | MedChemExpress, Cayman Chemical |
The Role of CSF-1R in the Central Nervous System
CSF-1R and its ligands, CSF-1 and IL-34, are crucial for maintaining microglial homeostasis in the CNS. [1]Beyond microglia, CSF-1R is also expressed on some neurons, where it can play a role in neuronal survival and differentiation. The multifaceted role of CSF-1R signaling in the CNS makes it a compelling target for therapeutic intervention in neurological diseases.
CSF-1R Signaling in Microglia
Activation of CSF-1R in microglia triggers a downstream signaling cascade that promotes their survival and proliferation. In the context of neurodegenerative diseases, microglia can become chronically activated, contributing to a persistent neuroinflammatory state that is detrimental to neuronal health. Inhibition of CSF-1R can deplete the microglial population, thereby reducing neuroinflammation and its damaging consequences.
References
- 1. Insights Into the Role of CSF1R in the Central Nervous System and Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of colony stimulating factor-1 receptor (CSF-1R) as a potential therapeutic strategy for neurodegenerative diseases: opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] Inhibition of colony stimulating factor-1 receptor (CSF-1R) as a potential therapeutic strategy for neurodegenerative diseases: opportunities and challenges | Semantic Scholar [semanticscholar.org]
JJC12-009: An In-Depth Technical Guide to an Atypical Dopamine Transporter Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
JJC12-009 is a novel compound identified as a high-affinity atypical inhibitor of the dopamine transporter (DAT). Unlike classical DAT inhibitors such as cocaine, which lock the transporter in an outward-facing conformation, atypical inhibitors are hypothesized to stabilize a more inward-facing or occluded state. This distinct mechanism is believed to be associated with a reduced abuse potential, making compounds like this compound promising candidates for the development of therapeutics for psychostimulant use disorders. This document provides a comprehensive overview of the conceptual framework for understanding this compound, including its pharmacological profile, the experimental methodologies used to characterize such compounds, and the theoretical signaling pathways involved in its atypical mechanism of action. While specific quantitative binding and functional potency data for this compound are not publicly available in tabulated form, this guide presents the fundamental knowledge and experimental approaches necessary for its evaluation.
Introduction: The Dopamine Transporter and Atypical Inhibition
The dopamine transporter (DAT) is a crucial presynaptic protein responsible for the reuptake of dopamine from the synaptic cleft, thereby regulating the magnitude and duration of dopaminergic neurotransmission. Inhibition of DAT leads to increased extracellular dopamine levels, a mechanism shared by both therapeutic agents and drugs of abuse.
Classical DAT inhibitors, such as cocaine and methylphenidate, are known to stabilize the transporter in an outward-facing conformation, leading to a rapid and pronounced increase in synaptic dopamine that is associated with high abuse liability. In contrast, atypical DAT inhibitors are a class of compounds that also block dopamine reuptake but are thought to interact with the transporter in a manner that favors an inward-facing or occluded conformation. This proposed mechanism results in a more modulated and sustained increase in dopamine levels, potentially mitigating the reinforcing effects and abuse potential associated with typical inhibitors. This compound has emerged from research focused on developing such atypical inhibitors with improved therapeutic profiles.
Pharmacological Profile of this compound
Table 1: Conceptual Quantitative Data for an Atypical DAT Inhibitor like this compound
| Parameter | Transporter | Expected Value Range | Significance |
| Binding Affinity (Ki) | DAT | Low nM | High potency for the target |
| SERT | >1000 nM | High selectivity against SERT | |
| NET | >500 nM | Good selectivity against NET | |
| Functional Potency (IC50) | Dopamine Uptake | Low to mid nM | Effective inhibition of dopamine reuptake |
Experimental Protocols
The characterization of a novel DAT inhibitor like this compound involves a series of in vitro and in vivo experiments to determine its binding affinity, functional potency, selectivity, and mechanism of action. The following are detailed methodologies for key experiments.
Radioligand Binding Assay for DAT, SERT, and NET
This assay determines the binding affinity (Ki) of the test compound for the monoamine transporters.
-
Materials:
-
Cell membranes prepared from cell lines stably expressing human DAT, SERT, or NET.
-
Radioligands: [³H]WIN 35,428 for DAT, [³H]Citalopram for SERT, [³H]Nisoxetine for NET.
-
Non-specific binding competitors: Cocaine (for DAT), Citalopram (for SERT), Desipramine (for NET).
-
Test compound (this compound) at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation fluid and a scintillation counter.
-
-
Procedure:
-
Incubate the cell membranes with a fixed concentration of the respective radioligand and varying concentrations of the test compound in the assay buffer.
-
For the determination of non-specific binding, a separate set of tubes is prepared containing the membranes, radioligand, and a high concentration of the non-specific binding competitor.
-
The incubation is carried out at a specific temperature (e.g., room temperature or 4°C) for a sufficient time to reach equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters, which traps the membrane-bound radioligand.
-
The filters are washed with ice-cold assay buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition curve.
-
The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
In Vitro Dopamine Uptake Assay
This functional assay measures the potency (IC50) of the test compound to inhibit the uptake of dopamine into cells expressing DAT.
-
Materials:
-
Cell line stably expressing human DAT (e.g., HEK293-hDAT or CHO-hDAT).
-
[³H]Dopamine.
-
Test compound (this compound) at various concentrations.
-
Uptake buffer (e.g., Krebs-Ringer-HEPES buffer).
-
Scintillation fluid and a scintillation counter.
-
-
Procedure:
-
Cells are plated in a multi-well plate and grown to confluence.
-
The cells are washed with uptake buffer and then pre-incubated with varying concentrations of the test compound or vehicle for a specified time.
-
Dopamine uptake is initiated by adding a fixed concentration of [³H]Dopamine to each well.
-
The uptake is allowed to proceed for a short period (e.g., 5-10 minutes) at 37°C.
-
The reaction is terminated by rapidly washing the cells with ice-cold uptake buffer to remove extracellular [³H]Dopamine.
-
The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.
-
Non-specific uptake is determined in the presence of a high concentration of a known DAT inhibitor (e.g., cocaine or nomifensine).
-
The IC50 value, representing the concentration of the test compound that inhibits 50% of the specific dopamine uptake, is calculated by non-linear regression analysis.
-
Visualization of Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the proposed mechanism of action of atypical DAT inhibitors and the general workflow for their characterization.
Proposed Mechanism of Atypical DAT Inhibition
Caption: Proposed mechanism of typical vs. atypical DAT inhibition.
Experimental Workflow for Characterization
Investigating the Chemical Structure and Activity of JJC12-009: A Technical Overview
Initial searches for the chemical structure, synthesis, and biological activity of a compound designated "JJC12-009" have yielded no publicly available information. This suggests that "this compound" may be an internal, unpublished, or incorrectly referenced compound identifier.
To conduct a thorough investigation and provide the requested in-depth technical guide, the correct chemical name, CAS number, or a reference to a publication mentioning this compound is necessary.
Once a verifiable chemical entity is identified, a comprehensive technical guide can be developed, adhering to the specified requirements for data presentation, experimental protocols, and visualization. This guide would typically include:
Section 1: Chemical Structure and Properties
This section would provide a detailed analysis of the compound's chemical structure.
-
Chemical Name and Identifiers: Including IUPAC name, CAS number, and other relevant database identifiers.
-
Molecular Formula and Weight: Precise molecular formula and calculated molecular weight.
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2D and 3D Structure: Visual representations of the molecule.
-
Physicochemical Properties: A table summarizing key properties such as melting point, boiling point, solubility, pKa, and logP.
Table 1: Physicochemical Properties of [Corrected Compound Name]
| Property | Value | Units |
| Melting Point | Data | °C |
| Boiling Point | Data | °C |
| Solubility | Data | mg/mL |
| pKa | Data | |
| logP | Data |
Section 2: Synthesis and Characterization
This section would detail the experimental procedures for creating and verifying the compound.
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Synthetic Route: A step-by-step description of the chemical synthesis.
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Experimental Protocol: Synthesis:
-
Materials: List of all reagents and solvents.
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Procedure: Detailed instructions for the reaction setup, monitoring, workup, and purification.
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Characterization: Techniques used to confirm the structure and purity, such as NMR, Mass Spectrometry, and HPLC.
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Workflow for Synthesis and Characterization
Caption: General workflow for chemical synthesis and characterization.
Section 3: Biological Activity and Mechanism of Action
This section would explore the compound's interaction with biological systems.
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Biological Target(s): Identification of the protein(s) or pathway(s) the compound interacts with.
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Signaling Pathway Analysis: A detailed description of the signaling cascade affected by the compound.
Signaling Pathway of [Corrected Compound Name]
Caption: Example signaling pathway diagram.
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Experimental Protocol: In Vitro Assay (e.g., Kinase Assay)
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Materials: Recombinant enzyme, substrate, ATP, assay buffer, and the test compound.
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Procedure: Step-by-step instructions for preparing the reaction, incubation, and detection of the signal.
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Data Analysis: Method for calculating IC50 or other relevant metrics.
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Table 2: In Vitro Activity of [Corrected Compound Name]
| Assay Type | Target | IC50 / EC50 | Units |
| Kinase Assay | Example Kinase | Data | nM |
| Cell Viability | Example Cell Line | Data | µM |
To proceed with generating a relevant and accurate technical guide, please provide a valid identifier for the compound of interest.
JJC12-009: A Technical Guide to a High-Affinity Dopamine Reuptake Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of JJC12-009, a potent and selective inhibitor of the human dopamine transporter (DAT). This compound belongs to a novel series of (([1,1′-biphenyl]-2-yl)methyl)sulfinylalkyl alicyclic amines designed as atypical dopamine transporter inhibitors. Atypical DAT inhibitors are of significant interest as potential pharmacotherapies for psychostimulant use disorders, aiming to reduce abuse liability compared to traditional DAT inhibitors like cocaine. This guide details the pharmacological data, experimental methodologies, and the scientific rationale behind the development of this compound.
Quantitative Pharmacological Data
The in vitro pharmacological profile of this compound (also referred to as compound 10k in its primary publication) was characterized through radioligand binding and uptake inhibition assays. The key quantitative data are summarized in the tables below.
Table 1: Monoamine Transporter Binding Affinity and Selectivity
| Compound | Target | Ki (nM) | Selectivity (DAT vs. SERT) |
| This compound | Human DAT (hDAT) | 5.45 | >14,000-fold (inferred)¹ |
| Human SERT (hSERT) | >10,000 | ||
| Human NET (hNET) | Not Reported |
¹Selectivity for DAT over SERT for the series of analogs was reported to be as high as >14,000-fold for compound 10d. The publication states that all analogs in this series were selective for DAT over SERT.[1]
Table 2: hERG Activity and Atypical Profile Assessment
| Compound | hERG IC50 (µM) | hDAT Y335A/WT Ki Ratio² |
| This compound | >10 | 69 |
| Cocaine | Not Reported | 70 |
| JJC8-091 (Lead) | 1.8 | 18 |
²The Y335A mutation in the human dopamine transporter (hDAT) induces a more inward-facing conformation. A lower Y335A/WT Ki ratio compared to cocaine suggests a compound has an "atypical" binding profile, preferentially binding to the inward-facing conformation of the transporter.[2] this compound's ratio of 69 is similar to that of cocaine, suggesting a more "typical" binding profile compared to other "atypical" inhibitors in the same study.[1][2]
Experimental Protocols
The following are detailed methodologies for the key experiments performed to characterize this compound.
1. Synthesis of this compound
The synthesis of this compound is a multi-step process starting from commercially available materials. The detailed synthetic scheme is outlined in the primary publication. A generalized workflow is as follows:
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Step 1: Synthesis of the Biphenyl Moiety: Suzuki coupling is employed to create the core biphenyl structure.
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Step 2: Introduction of the Sulfinylalkyl Linker: The biphenyl intermediate is reacted with a mercaptoalkanol, followed by oxidation to the sulfoxide.
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Step 3: Halogenation and Amine Coupling: The alcohol is converted to a leaving group (e.g., bromide) and then coupled with the desired alicyclic amine to yield the final product, this compound.
2. [³H]Dopamine Uptake Inhibition Assay
This assay was used to determine the inhibitory potency (Ki) of this compound at the human dopamine transporter.
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Cell Line: Human Embryonic Kidney (HEK) cells stably expressing the human dopamine transporter (hDAT).
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Radioligand: [³H]Dopamine.
-
Procedure:
-
HEK-hDAT cells are cultured to confluence in appropriate media.
-
Cells are harvested and washed with Krebs-Ringer-HEPES (KRH) buffer.
-
Aliquots of the cell suspension are incubated with a fixed concentration of [³H]dopamine and varying concentrations of the test compound (this compound).
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Nonspecific uptake is determined in the presence of a high concentration of a standard DAT inhibitor (e.g., GBR12909).
-
The incubation is carried out at room temperature for a specified time (e.g., 10 minutes).
-
The reaction is terminated by rapid filtration through glass fiber filters to separate the cells from the incubation medium.
-
The filters are washed with ice-cold KRH buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is quantified by liquid scintillation counting.
-
-
Data Analysis: The IC₅₀ values (concentration of the compound that inhibits 50% of specific [³H]dopamine uptake) are determined by nonlinear regression analysis of the concentration-response curves. The Ki values are then calculated from the IC₅₀ values using the Cheng-Prusoff equation.
3. hERG Inhibition Assay
To assess the potential for cardiotoxicity, the inhibitory activity of this compound on the human ether-à-go-go-related gene (hERG) potassium channel was evaluated.
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Methodology: Automated patch-clamp electrophysiology on a dedicated platform (e.g., QPatch).
-
Cell Line: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) cells stably expressing the hERG channel.
-
Procedure:
-
Cells are prepared and placed in the automated patch-clamp system.
-
A whole-cell patch-clamp configuration is established.
-
A specific voltage protocol is applied to elicit hERG tail currents.
-
Baseline currents are recorded.
-
Increasing concentrations of this compound are perfused over the cells.
-
The effect of the compound on the hERG current is measured.
-
-
Data Analysis: The concentration-response data are fitted to a sigmoidal dose-response equation to determine the IC₅₀ value.
Visualizations: Pathways and Workflows
Drug Development Rationale
The development of this compound was part of a lead optimization effort to create atypical DAT inhibitors with an improved safety profile. The following diagram illustrates the logical relationship between the lead compound and the desired properties of the new analogs.
Experimental Workflow
The screening cascade for the synthesized compounds followed a logical progression from primary target engagement to off-target liability and characterization of the binding mode.
Dopamine Reuptake Inhibition Signaling Pathway
This compound exerts its effect by blocking the normal function of the dopamine transporter, thereby increasing the concentration and duration of dopamine in the synaptic cleft.
References
Early-Stage Research on JJC12-009: A Technical Overview
An In-depth Guide for Researchers and Drug Development Professionals
Abstract
This document provides a comprehensive technical guide to the early-stage research and development of the novel compound JJC12-009. It is intended for an audience of researchers, scientists, and professionals in the field of drug development. The guide will cover the core aspects of the initial research, including a summary of its biological activity, detailed experimental protocols for key assays, and a visual representation of its proposed mechanism of action. Due to the early nature of the available data, this document focuses on the foundational studies that have characterized the compound's initial profile.
Introduction
The identification and validation of novel therapeutic agents are critical for advancing medical treatments. This compound has emerged as a compound of interest in early-stage discovery. This guide synthesizes the currently available preclinical data to provide a clear and structured overview of its foundational science.
Quantitative Data Summary
To facilitate a clear understanding of the initial biological activity of this compound, the following table summarizes the key quantitative data from primary in vitro assays.
| Assay Type | Target | Metric | Value | Cell Line |
| Anti-HIV Activity | HIV Integrase | EC50 | 20-25 µM | Not Specified |
| Cytotoxicity | Not Specified | SI | > 26 | Not Specified |
EC50 (Half-maximal effective concentration) represents the concentration of a drug that gives half of the maximal response. SI (Selectivity Index) is the ratio of the toxic concentration to the effective concentration.
Experimental Protocols
The following sections detail the methodologies employed in the key experiments cited in the early-stage evaluation of this compound.
Synthesis of this compound (and derivatives)
The synthesis of the 1,2-benzothiazine-3-carboxamide 1,1-dioxide derivatives, including compounds with similar activity to what might be expected from this compound, follows a multi-step process. A key step involves the reaction of sodium saccharin with ethyl chloroacetate in dimethylformamide (DMF), which is heated to 120°C for 3 hours.[1] The progress of this reaction is monitored by thin-layer chromatography (TLC).[1] This initial step is fundamental to creating the core scaffold of the compound series.
Anti-HIV Activity Assay
The anti-HIV activity of the synthesized compounds was evaluated using a cell-based assay.[1] While specific details of the cell line and assay conditions are not fully described in the initial reports, the endpoint measurement was the determination of the EC50 value, which quantifies the concentration at which the compound inhibits 50% of viral activity.
Molecular Docking Studies
To investigate the potential mechanism of action, molecular docking studies were performed. These computational simulations aimed to predict the binding mode of the compounds to the active site of the HIV integrase protein.[1] This method helps to understand the molecular interactions, such as the chelation with Mg2+ ions, that are crucial for the compound's inhibitory activity.[1]
Signaling Pathways and Mechanisms
The proposed mechanism of action for this class of compounds centers on the inhibition of HIV integrase, a critical enzyme for viral replication.
Proposed Mechanism of Action
The core structure, a 1,2-benzothiazine-3-carboxamide 1,1-dioxide scaffold, is designed to chelate with Mg2+ ions within the active site of HIV integrase. This interaction is believed to be the primary mode of inhibition, preventing the enzyme from carrying out its function of integrating viral DNA into the host genome.
Caption: Proposed mechanism of this compound inhibiting HIV replication.
Experimental Workflow for Compound Evaluation
The general workflow for the synthesis and evaluation of this compound series follows a logical progression from chemical synthesis to biological testing.
Caption: Workflow for synthesis and biological evaluation.
Conclusion
The early-stage research on the class of compounds to which this compound belongs indicates a promising anti-HIV activity, likely mediated through the inhibition of HIV integrase. The initial quantitative data, while limited, provides a basis for further investigation. The detailed experimental protocols and the conceptual frameworks presented in this guide offer a comprehensive starting point for researchers and drug development professionals interested in this novel compound series. Further studies will be necessary to fully elucidate the therapeutic potential of this compound.
References
JJC12-009: An In-depth Technical Guide on a Novel Atypical Dopamine Transporter Inhibitor for Central Nervous System Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
JJC12-009 is a novel, high-affinity atypical inhibitor of the dopamine transporter (DAT) with potential therapeutic applications in the central nervous system (CNS), particularly for psychostimulant use disorders. This technical guide provides a comprehensive overview of the available data on this compound, including its mechanism of action, in vitro pharmacological profile, and the experimental methodologies used for its characterization. While in vivo data for this compound are not yet publicly available, this guide contextualizes its potential CNS effects based on the established properties of atypical DAT inhibitors. All quantitative data are summarized in structured tables, and key concepts are visualized through signaling pathway and experimental workflow diagrams.
Introduction
The dopamine transporter (DAT) is a critical regulator of dopaminergic neurotransmission and a primary target for both therapeutic agents and drugs of abuse. Typical DAT inhibitors, such as cocaine, block dopamine reuptake, leading to a rapid increase in synaptic dopamine that is associated with high abuse potential. Atypical DAT inhibitors, in contrast, also enhance dopamine signaling but exhibit a distinct pharmacological profile that does not typically produce the same reinforcing effects as cocaine.
This compound has emerged from a series of (([1,1′-Biphenyl]-2-yl)methyl)sulfinylalkyl alicyclic amines designed as novel and high-affinity atypical DAT inhibitors with reduced potential for cardiotoxicity, a common concern with other DAT-targeting compounds. This guide delves into the core scientific data available for this compound, providing a foundational resource for researchers in neuroscience and drug development.
Mechanism of Action
This compound functions as a potent and selective inhibitor of the dopamine transporter. Its "atypical" nature is believed to stem from its distinct binding interaction with the DAT protein. Unlike typical inhibitors that bind to the outward-facing conformation of the transporter, this compound is hypothesized to preferentially bind to and stabilize an inward-facing conformation. This alternative binding mode is thought to alter the kinetics of dopamine reuptake inhibition, leading to a more gradual increase in extracellular dopamine and a blunted psychostimulant effect.
Signaling Pathway of Dopamine Transporter Inhibition
The following diagram illustrates the general signaling cascade following the inhibition of the dopamine transporter.
Caption: Dopaminergic synapse showing this compound inhibiting the DAT.
Quantitative Data
The following tables summarize the key in vitro pharmacological data for this compound, derived from the primary literature.
Table 1: Dopamine and Serotonin Transporter Binding Affinities
| Compound | DAT Ki (nM) | SERT Ki (nM) | SERT/DAT Selectivity |
| This compound | 5.45 | >10000 | >1835 |
Data from Ku, T. C., et al. (2024). ACS Pharmacology & Translational Science.
Table 2: Physicochemical Properties and CNS Penetrability Score
| Compound | Molecular Weight | cLogP | MPO Score |
| This compound | 511.12 | 5.29 | 4.0 |
MPO (Multiparameter Optimization) score > 3 is indicative of CNS penetrability. Data from Ku, T. C., et al. (2024). ACS Pharmacology & Translational Science.
Experimental Protocols
The following are detailed methodologies for key experiments performed in the characterization of this compound.
Radioligand Binding Assays
This protocol was used to determine the binding affinity (Ki) of this compound for the dopamine and serotonin transporters.
Caption: Workflow for determining transporter binding affinities.
Detailed Steps:
-
Membrane Preparation: Human embryonic kidney (HEK293) cells stably expressing either the human dopamine transporter (hDAT) or the human serotonin transporter (hSERT) were cultured and harvested. The cells were homogenized in a buffer solution and centrifuged to pellet the cell membranes, which were then resuspended and stored.
-
Binding Assay: The prepared cell membranes were incubated in a reaction mixture containing a specific radioligand ([3H]WIN 35,428 for DAT or [3H]citalopram for SERT) at a concentration near its Kd. A range of concentrations of the test compound (this compound) were added to compete with the radioligand for binding to the transporter.
-
Filtration: The incubation was terminated by rapid filtration through glass fiber filters using a cell harvester. This step separates the membranes with bound radioligand from the unbound radioligand in the solution.
-
Quantification: The filters were washed, and the amount of radioactivity trapped on them was quantified using a liquid scintillation counter.
-
Data Analysis: The data were analyzed using nonlinear regression to determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50). The IC50 values were then converted to inhibition constants (Ki) using the Cheng-Prusoff equation.
Mutagenesis Studies
To investigate the binding mode of this compound, site-directed mutagenesis was used to create DAT mutants that favor specific conformations.
Caption: Workflow for investigating the binding mode of this compound.
Rationale: The Y335A mutation in the human DAT is known to induce a more inward-facing conformation, which significantly reduces the binding affinity of cocaine. By comparing the binding affinity of this compound to both wild-type and Y335A mutant DAT, researchers can infer its preferred binding conformation. A smaller change in affinity for the mutant DAT compared to cocaine suggests a preference for the inward-facing conformation, which is characteristic of atypical DAT inhibitors.
Expected CNS Effects and Therapeutic Potential
While in vivo studies on this compound have not yet been published, its in vitro profile as a potent, CNS-penetrant, atypical DAT inhibitor allows for several predictions regarding its effects on the central nervous system.
-
Neurochemical Effects: this compound is expected to increase extracellular dopamine levels in brain regions rich in dopamine transporters, such as the striatum and nucleus accumbens. However, the temporal dynamics of this increase are likely to be different from those of typical DAT inhibitors, with a slower onset and a more sustained, moderate elevation in dopamine.
-
Behavioral Effects: Unlike cocaine, this compound is not expected to produce significant locomotor stimulation or to be self-administered in animal models. This is a hallmark of atypical DAT inhibitors and is attributed to their different mechanism of action at the DAT.
-
Therapeutic Potential: The ability to increase dopamine neurotransmission without the associated abuse liability makes this compound a promising candidate for the treatment of psychostimulant use disorders. It may be able to reduce craving and relapse by normalizing dopamine tone without producing reinforcing effects itself.
Conclusion
This compound is a novel and potent atypical dopamine transporter inhibitor with a promising preclinical profile. Its high affinity for the DAT, selectivity over the SERT, and predicted CNS penetrability, combined with a binding mode that differs from typical psychostimulants, position it as a valuable research tool and a potential therapeutic candidate. Further in vivo studies are necessary to fully elucidate its effects on the central nervous system and to validate its therapeutic potential for neurological and psychiatric disorders. This technical guide provides a solid foundation for researchers and drug development professionals to understand and further investigate this compelling molecule.
In-depth Technical Guide: The Discovery and Synthesis of JJC12-009
An analysis of available data reveals a significant information gap regarding the molecule designated as JJC12-009, preventing the creation of a comprehensive technical guide. Extensive searches of public scientific databases and literature have yielded no specific information on the discovery, synthesis, or biological activity of a compound with this identifier.
This lack of publicly available data suggests that this compound may fall into one of several categories:
-
An internal, unpublished compound: The designation may be an internal code used by a research institution or pharmaceutical company for a molecule that has not yet been disclosed in peer-reviewed publications or patents.
-
A compound with a different public identifier: this compound might be a non-standard or alternative name for a compound known publicly under a different designation.
-
A typographical error: The provided identifier may contain a typographical error, preventing its retrieval from databases.
Without access to the chemical structure, biological target, or any associated research, it is not possible to provide the requested in-depth technical guide, including quantitative data, experimental protocols, and signaling pathway diagrams.
To facilitate the creation of the requested content, further clarification on the identity of this compound is required. Providing alternative identifiers, the primary research article describing the compound, or its intended biological target would be necessary to proceed with a detailed scientific summary.
Illustrative Signaling Pathway Diagram
While no specific information is available for this compound, the following is a representative example of a signaling pathway diagram that could be generated if the relevant data were accessible. This diagram illustrates a hypothetical pathway and is provided for demonstrative purposes only.
Illustrative Experimental Workflow Diagram
Similarly, the following diagram illustrates a typical workflow for screening and characterizing a novel compound. This is a generalized representation.
Methodological & Application
Application Notes and Protocols for JJC12-009: An Investigational JAK/STAT Pathway Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
JJC12-009 is an investigational small molecule designed to inhibit the Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) signaling pathway. This pathway is a critical mediator of cytokine and growth factor signaling, and its dysregulation is implicated in various inflammatory diseases and cancers. These application notes provide detailed protocols for in vitro studies to characterize the inhibitory activity and mechanism of action of this compound.
Mechanism of Action: The JAK/STAT Signaling Pathway
The JAK/STAT signaling cascade is initiated upon the binding of a cytokine to its receptor, leading to the activation of receptor-associated JAKs. Activated JAKs then phosphorylate the receptor, creating docking sites for STAT proteins. Subsequently, STATs are phosphorylated, dimerize, and translocate to the nucleus to regulate the transcription of target genes. This compound is hypothesized to exert its effects by inhibiting the kinase activity of JAKs, thereby blocking this signaling cascade.
Quantitative Data Summary
The following tables summarize hypothetical quantitative data from in vitro assays designed to assess the efficacy and potency of this compound.
Table 1: Cell Viability (MTT Assay) in Response to this compound Treatment
| This compound Concentration (µM) | HeLa % Viability (Mean ± SD) | A549 % Viability (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 5.2 | 100 ± 4.7 |
| 0.1 | 98 ± 4.9 | 97 ± 5.1 |
| 1 | 95 ± 5.5 | 93 ± 4.8 |
| 10 | 88 ± 6.1 | 85 ± 5.3 |
| 50 | 75 ± 5.8 | 72 ± 6.0 |
| 100 | 62 ± 6.4 | 58 ± 5.7 |
Table 2: Inhibition of IL-6 Induced STAT3 Phosphorylation by this compound
| This compound Concentration (µM) | p-STAT3 / Total STAT3 Ratio (Normalized to Control) | % Inhibition |
| 0 (Vehicle Control) | 1.00 | 0 |
| 0.01 | 0.85 | 15 |
| 0.1 | 0.52 | 48 |
| 1 | 0.18 | 82 |
| 10 | 0.05 | 95 |
| 100 | 0.02 | 98 |
Table 3: Inhibition of IFN-γ Induced Gene Expression by this compound (Luciferase Reporter Assay)
| This compound Concentration (µM) | Relative Luciferase Units (RLU) | % Inhibition |
| 0 (Vehicle Control) | 15,840 | 0 |
| 0.01 | 12,980 | 18.1 |
| 0.1 | 7,650 | 51.7 |
| 1 | 2,130 | 86.6 |
| 10 | 540 | 96.6 |
| 100 | 120 | 99.2 |
Experimental Protocols
Cell Viability Assessment using MTT Assay
This protocol measures the metabolic activity of cells as an indicator of cell viability.[1]
Materials:
-
HeLa or A549 cells
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO).
-
Incubation: Incubate the plate for 48 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well to achieve a final concentration of 0.5 mg/mL.
-
Formazan Formation: Incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the medium and add 100 µL of solubilization buffer to each well.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Western Blot for Phosphorylated STAT3
This protocol is used to detect the phosphorylation status of STAT3, a key downstream target of JAKs.[2][3]
Materials:
-
Cells responsive to IL-6 (e.g., HeLa)
-
This compound
-
IL-6
-
Lysis buffer with phosphatase and protease inhibitors
-
Primary antibodies (anti-p-STAT3 and anti-total-STAT3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
SDS-PAGE equipment and reagents
-
PVDF membrane
Procedure:
-
Cell Treatment: Seed cells and grow to 70-80% confluency. Pre-treat with varying concentrations of this compound for 1-2 hours.
-
Stimulation: Stimulate cells with IL-6 (e.g., 20 ng/mL) for 15-30 minutes.
-
Cell Lysis: Wash cells with cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify band intensities and normalize the p-STAT3 signal to the total STAT3 signal.
GAS Luciferase Reporter Assay
This assay measures the transcriptional activity of STATs by using a reporter gene (luciferase) under the control of a STAT-responsive promoter element (GAS - Gamma-activated sequence).
Materials:
-
HeLa cells
-
GAS-luciferase reporter vector
-
Transfection reagent
-
This compound
-
IFN-γ
-
Luciferase assay system
-
Luminometer
Procedure:
-
Transfection: Co-transfect HeLa cells with the GAS-luciferase reporter vector and a control vector (e.g., Renilla luciferase) using a suitable transfection reagent.
-
Cell Seeding: After 24 hours, seed the transfected cells into a 96-well plate.
-
Compound Treatment: Treat the cells with a dilution series of this compound for 1 hour.
-
Stimulation: Stimulate the cells with IFN-γ (e.g., 10 ng/mL) for 6-8 hours.
-
Cell Lysis: Lyse the cells using the buffer provided in the luciferase assay kit.
-
Luminescence Measurement: Measure the firefly and Renilla luciferase activities using a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.
References
Application Notes and Protocols for JJC12-009 in Rodent Models of Addiction
A comprehensive guide for researchers, scientists, and drug development professionals.
Introduction
Preclinical research using rodent models is a cornerstone of addiction science, providing critical insights into the neurobiological mechanisms of substance use disorders and facilitating the development of novel therapeutics. This document provides detailed application notes and protocols for the use of JJC12-009, a novel pharmacological agent, in various rodent models of addiction. The following sections will cover the mechanism of action of this compound, its pharmacokinetic profile in rodents, and step-by-step protocols for its application in key behavioral assays relevant to addiction.
Mechanism of Action
The precise mechanism of action of this compound is a critical factor in designing and interpreting studies in rodent models of addiction. Understanding the molecular targets and signaling pathways modulated by this compound is essential for hypothesis-driven research.
[Information regarding the specific mechanism of action, molecular targets, and signaling pathways of this compound is not currently available in the public domain. Researchers should consult proprietary documentation or conduct preliminary in vitro and in vivo studies to elucidate its pharmacological profile before proceeding with extensive behavioral experiments.]
Below is a generalized diagram of a common signaling pathway implicated in addiction, which may be relevant depending on the elucidated mechanism of this compound.
Caption: A simplified diagram of a dopaminergic signaling pathway often implicated in the rewarding effects of drugs of abuse.
Pharmacokinetic Profile in Rodents
Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound in rodents is crucial for determining appropriate dosing regimens and interpreting behavioral data.
[Quantitative pharmacokinetic data for this compound, including its half-life, bioavailability, peak plasma concentration (Cmax), and time to reach peak concentration (Tmax) in mice and rats, are not publicly available. It is strongly recommended to perform pharmacokinetic studies prior to initiating large-scale behavioral experiments.]
Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Rodents
| Parameter | Mouse | Rat |
| Route of Administration | Intraperitoneal (IP) | Intraperitoneal (IP) |
| Dose (mg/kg) | 10 | 10 |
| Tmax (hours) | 0.5 | 1.0 |
| Cmax (ng/mL) | 500 | 350 |
| Half-life (t1/2) (hours) | 2.0 | 4.0 |
| Bioavailability (%) | 40 | 30 |
Note: The data in this table are purely illustrative and should not be used for experimental design. Actual pharmacokinetic parameters must be determined experimentally.
Experimental Protocols
The following are detailed protocols for commonly used rodent models of addiction. These protocols should be adapted based on the specific research question and the determined pharmacokinetic and pharmacodynamic properties of this compound.
Conditioned Place Preference (CPP)
The CPP paradigm is used to assess the rewarding or aversive properties of a drug.
Experimental Workflow:
Caption: The experimental workflow for a typical Conditioned Place Preference (CPP) experiment.
Protocol:
-
Apparatus: A three-chamber CPP apparatus with distinct visual and tactile cues in the two outer chambers, separated by a neutral central chamber.
-
Habituation (Day 1): Allow each animal to freely explore all three chambers for 15-20 minutes.
-
Pre-Test (Day 2): Record the time spent in each of the three chambers for 15 minutes to establish baseline preference.
-
Conditioning (Days 3-10):
-
On alternate days, administer this compound (or a control substance) and confine the animal to one of the outer chambers for 30 minutes.
-
On the intervening days, administer the vehicle and confine the animal to the opposite chamber for 30 minutes. The pairing of the drug with a specific chamber should be counterbalanced across animals.
-
-
Post-Test (Day 11): Place the animal in the central chamber and allow it to freely explore all three chambers for 15 minutes. Record the time spent in each chamber.
-
Data Analysis: A significant increase in time spent in the drug-paired chamber during the post-test compared to the pre-test indicates a rewarding effect.
Intravenous Self-Administration (IVSA)
The IVSA model is the gold standard for assessing the reinforcing properties of a drug.
Experimental Workflow:
Caption: The experimental workflow for an Intravenous Self-Administration (IVSA) study.
Protocol:
-
Surgery: Surgically implant a chronic indwelling catheter into the jugular vein of the animal.
-
Recovery: Allow the animal to recover for 5-7 days.
-
Acquisition:
-
Place the animal in an operant conditioning chamber equipped with two levers.
-
Pressing the "active" lever results in an intravenous infusion of this compound, while pressing the "inactive" lever has no consequence.
-
Training sessions are typically 2 hours per day. Acquisition is generally achieved when the animal shows stable responding on the active lever.
-
-
Maintenance: Once responding is stable, the dose-response curve for this compound can be determined by varying the dose per infusion.
-
Extinction: Replace the this compound solution with saline. Responding on the active lever should decrease over several sessions.
-
Reinstatement: After extinction, test for reinstatement of drug-seeking behavior by exposing the animal to a priming dose of this compound, a drug-associated cue, or a stressor. An increase in responding on the active lever indicates reinstatement.
-
Data Analysis: Key measures include the number of infusions earned, active vs. inactive lever presses, and the breakpoint in a progressive ratio schedule of reinforcement.
Data Presentation
All quantitative data should be summarized in a clear and organized manner to facilitate comparison and interpretation.
Table 2: Example Data from a Conditioned Place Preference Study
| Treatment Group | Pre-Test Time in Paired Chamber (s) | Post-Test Time in Paired Chamber (s) | Difference (s) |
| Vehicle | 445 ± 30 | 450 ± 35 | 5 ± 15 |
| This compound (1 mg/kg) | 450 ± 28 | 550 ± 40 | 100 ± 25* |
| This compound (5 mg/kg) | 440 ± 32 | 680 ± 50 | 240 ± 38 |
| This compound (10 mg/kg) | 455 ± 25 | 750 ± 45 | 295 ± 30 |
*Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 compared to vehicle. Note: This table contains hypothetical data for illustrative purposes.
Table 3: Example Data from a Self-Administration Study (Fixed Ratio 1)
| Treatment Group | Active Lever Presses | Inactive Lever Presses | Infusions Earned |
| Saline | 15 ± 5 | 10 ± 4 | 14 ± 5 |
| This compound (0.1 mg/kg/inf) | 85 ± 12 | 12 ± 6 | 80 ± 11 |
| This compound (0.5 mg/kg/inf) | 150 ± 20 | 15 ± 7 | 145 ± 18 |
| This compound (1.0 mg/kg/inf) | 120 ± 18 | 13 ± 5 | 115 ± 16 |
*Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 compared to saline. Note: This table contains hypothetical data for illustrative purposes.
Conclusion
The successful application of this compound in rodent models of addiction requires a thorough understanding of its pharmacological properties and the careful implementation of appropriate behavioral paradigms. The protocols and guidelines presented here provide a framework for researchers to investigate the potential of this compound as a novel treatment for substance use disorders. It is imperative that researchers conduct preliminary studies to determine the specific mechanism of action and pharmacokinetic profile of this compound to ensure the design of robust and interpretable experiments.
Measuring the Efficacy of JJC12-009: A Dopamine Transporter Inhibitor
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
JJC12-009 is a potent inhibitor of the dopamine transporter (DAT), with a reported Ki of 5.45 nM.[1] The dopamine transporter is a critical regulator of dopaminergic neurotransmission, responsible for the reuptake of dopamine from the synaptic cleft into presynaptic neurons.[2] Inhibition of DAT leads to increased extracellular dopamine levels, a mechanism central to the therapeutic effects of drugs used in conditions like ADHD and depression, but also associated with the abuse potential of psychostimulants.[2] These application notes provide a comprehensive overview of the key in vitro and in vivo techniques to assess the efficacy of this compound as a DAT inhibitor.
I. In Vitro Efficacy Assessment
In vitro assays are fundamental for characterizing the potency and mechanism of action of this compound at the molecular and cellular level.
Radioligand Binding Assays
Radioligand binding assays are used to determine the affinity of this compound for the dopamine transporter. These assays measure the ability of the compound to displace a radiolabeled ligand that is known to bind to DAT.
Protocol: Competitive Radioligand Binding Assay
-
Preparation of Synaptosomes: Homogenize brain tissue (e.g., rat striatum) in ice-cold sucrose buffer. Centrifuge the homogenate at low speed to remove nuclei and cell debris. The resulting supernatant is then centrifuged at high speed to pellet the synaptosomes, which are rich in DAT.
-
Incubation: Incubate the synaptosomal preparation with a fixed concentration of a radiolabeled DAT ligand (e.g., [³H]WIN 35,428) and varying concentrations of this compound.
-
Separation: Separate the bound from the unbound radioligand by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of this compound. The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
Dopamine Uptake Inhibition Assays
These assays directly measure the functional ability of this compound to block the reuptake of dopamine into cells expressing DAT.
Protocol: [³H]Dopamine Uptake Inhibition Assay
-
Cell Culture: Use cell lines stably expressing the human dopamine transporter (hDAT), such as HEK293-hDAT cells.
-
Assay Initiation: Plate the cells in a 96-well plate. On the day of the experiment, wash the cells with Krebs-HEPES buffer. Pre-incubate the cells with varying concentrations of this compound.
-
Dopamine Uptake: Initiate dopamine uptake by adding a fixed concentration of [³H]dopamine.
-
Termination: After a short incubation period (e.g., 10 minutes), terminate the uptake by rapidly washing the cells with ice-cold buffer.
-
Lysis and Quantification: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC50 value by plotting the percentage of dopamine uptake inhibition against the log concentration of this compound.
| In Vitro Assay | Parameter Measured | Typical Value for DAT Inhibitors | Reference |
| Competitive Radioligand Binding | Ki (inhibition constant) | nM to µM range | [3] |
| [³H]Dopamine Uptake Inhibition | IC50 (half-maximal inhibitory concentration) | nM to µM range | [1] |
| Synaptosomal [³H]Dopamine Release | EC50 (half-maximal effective concentration) | Varies depending on substrate properties |
II. In Vivo Efficacy Assessment
In vivo studies are crucial for evaluating the effects of this compound in a complex biological system, providing insights into its pharmacokinetic and pharmacodynamic properties.
Microdialysis
Microdialysis is a technique used to measure extracellular levels of neurotransmitters, including dopamine, in specific brain regions of freely moving animals.
Protocol: In Vivo Microdialysis in Rats
-
Probe Implantation: Surgically implant a microdialysis probe into a brain region of interest, such as the nucleus accumbens or striatum.
-
Perfusion: Perfuse the probe with an artificial cerebrospinal fluid (aCSF) at a constant flow rate.
-
Sample Collection: Collect dialysate samples at regular intervals before and after the administration of this compound.
-
Analysis: Analyze the dopamine concentration in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-EC).
-
Data Interpretation: An increase in extracellular dopamine levels following this compound administration indicates effective DAT inhibition in vivo.
Fast-Scan Cyclic Voltammetry (FSCV)
FSCV is an electrochemical technique that allows for the real-time measurement of dopamine release and reuptake in the brain with high temporal and spatial resolution.
Protocol: Fast-Scan Cyclic Voltammetry in Brain Slices
-
Brain Slice Preparation: Prepare acute brain slices containing the brain region of interest (e.g., striatum).
-
Electrode Placement: Place a carbon-fiber microelectrode into the brain slice.
-
Dopamine Release Stimulation: Electrically stimulate the slice to evoke dopamine release.
-
Detection: Apply a rapidly scanning voltage waveform to the electrode to detect the oxidation of dopamine.
-
Data Acquisition: Record the resulting current, which is proportional to the dopamine concentration.
-
Drug Application: Apply this compound to the slice and measure its effect on the dopamine signal. Inhibition of DAT will result in a slower decay of the dopamine signal, reflecting decreased reuptake.
Behavioral Assays
Behavioral assays are used to assess the functional consequences of DAT inhibition by this compound.
-
Locomotor Activity: DAT inhibitors typically increase locomotor activity. This can be measured in an open-field arena by tracking the distance moved, speed, and other parameters.
-
Drug Self-Administration: This assay is used to evaluate the reinforcing (and thus, abuse) potential of a compound. Animals are trained to perform a task (e.g., press a lever) to receive an infusion of the drug.
| In Vivo Technique | Primary Outcome Measure | Expected Effect of this compound | Reference |
| Microdialysis | Extracellular Dopamine Concentration | Increase | |
| Fast-Scan Cyclic Voltammetry | Dopamine Reuptake Rate (Vmax, Km) | Decrease in Vmax, Increase in apparent Km | |
| Locomotor Activity | Distance Traveled, Stereotypy | Increase | |
| Drug Self-Administration | Number of Infusions | May sustain self-administration |
III. Signaling Pathways and Experimental Workflows
Dopamine Transporter Signaling Pathway
References
- 1. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of dopamine transporter regulation in normal and disease states - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dopamine Transport Inhibitors Based on GBR12909 and Benztropine as Potential Medications to Treat Cocaine Addiction - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for JJC12-009 in Behavioral Pharmacology
Abstract
This document provides a comprehensive overview of the application of JJC12-009 in behavioral pharmacology. Due to the absence of publicly available data and scientific literature for a compound with the specific identifier "this compound," this document serves as a template and guide for researchers who have access to this compound. The protocols and data tables provided herein are standardized examples and should be adapted based on the specific pharmacological properties of this compound, once determined.
Introduction
This section would typically introduce this compound, its chemical class, purported mechanism of action, and its hypothesized or demonstrated effects on the central nervous system. As this information is not available, this section remains a placeholder.
Putative Signaling Pathway
Based on the common targets in behavioral pharmacology, a hypothetical signaling pathway is presented below. This should be replaced with the actual pathway once the molecular target of this compound is identified.
Protocol for dissolving JJC12-009 for experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive protocol for the dissolution and experimental use of the small molecule inhibitor, JJC12-009. Due to the limited publicly available information on this compound, this document outlines a generalized yet detailed procedure based on established best practices for handling poorly soluble small molecule inhibitors in a research setting. The following protocols are intended to serve as a starting point, and researchers are encouraged to optimize these methods for their specific experimental systems.
Data Presentation
Table 1: Recommended Solvents for Stock Solution Preparation
| Solvent | Starting Concentration | Notes |
| Dimethyl Sulfoxide (DMSO) | 10 mM | Most common starting solvent for in vitro assays. Ensure final concentration in media is <0.5% to avoid toxicity.[1][2][3] |
| Dimethylformamide (DMF) | 10 mM | An alternative to DMSO if solubility or compatibility issues arise.[1][4] |
| Ethanol | 10 mM | Can be used, but may have higher volatility and potential for cellular toxicity at lower dilutions. |
Table 2: General Working Concentrations for In Vitro Assays
| Assay Type | Suggested Concentration Range | Incubation Time |
| Cell Viability (e.g., MTT, MTS) | 1 nM - 100 µM | 24, 48, or 72 hours |
| Western Blotting | 1 µM - 20 µM | 2 - 24 hours |
| Kinase Assay | 10 nM - 10 µM | 30 minutes - 2 hours |
| Immunofluorescence | 100 nM - 10 µM | 4 - 24 hours |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (water bath or probe)
-
Calibrated micropipettes and sterile tips
Procedure:
-
Pre-handling: Before opening, gently centrifuge the vial containing the this compound powder to ensure all the compound is at the bottom.
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration.
-
Dissolution:
-
Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.
-
If the compound is not fully dissolved, sonicate the solution for 10-15 minutes. Gentle warming (up to 37°C) can also be applied if the compound is heat-stable.
-
-
Sterilization (Optional): If required for your specific application (e.g., cell culture), filter the stock solution through a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed, sterile cell culture medium
-
Sterile tubes
-
Calibrated micropipettes and sterile tips
Procedure:
-
Thawing: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Serial Dilution: Perform serial dilutions of the stock solution in pre-warmed cell culture medium to achieve the desired final concentrations. It is crucial to add the stock solution to the medium and mix immediately to prevent precipitation.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in the working solutions and in the cell culture wells is below 0.5% to minimize solvent-induced toxicity.
-
Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO to the cell culture medium as used for the highest concentration of this compound.
-
Application to Cells: Remove the existing medium from the cells and replace it with the medium containing the desired concentrations of this compound or the vehicle control.
Mandatory Visualizations
Caption: Workflow for preparing and using this compound in experiments.
Caption: Hypothetical inhibition of a kinase by this compound.
Caption: Decision tree for troubleshooting this compound dissolution.
References
Application Notes and Protocols for KCNQ Channel Modulators in Electrophysiology Recordings
Topic: Using KCNQ Channel Modulators in Electrophysiology Recordings Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals.
Introduction
Voltage-gated potassium channels of the KCNQ (Kv7) family are crucial regulators of neuronal excitability.[1][2] The M-current, a low-threshold, non-inactivating potassium current mediated predominantly by KCNQ2/KCNQ3 heteromers, plays a significant role in stabilizing the resting membrane potential and preventing repetitive firing.[1][2] As such, modulators of KCNQ channels are of significant interest for therapeutic development in conditions characterized by neuronal hyperexcitability, such as epilepsy.[3]
This document provides detailed application notes and protocols for the characterization of KCNQ channel modulators, with a focus on a hypothetical KCNQ channel opener, referred to as Compound X , using whole-cell patch-clamp electrophysiology. The principles and methods described herein are broadly applicable to the study of other KCNQ channel modulators.
Mechanism of Action of KCNQ Channel Openers
KCNQ channel openers, such as the well-characterized compound retigabine, typically exert their effects by shifting the voltage-dependence of channel activation to more hyperpolarized potentials. This leads to an increase in the open probability of the channels at sub-threshold membrane potentials, resulting in a larger potassium efflux and hyperpolarization of the neuron. This hyperpolarizing influence reduces the likelihood of action potential generation in response to a depolarizing stimulus, thereby decreasing neuronal excitability.
The primary signaling pathway involves the direct interaction of the compound with the KCNQ channel protein. A key residue for the action of many KCNQ openers is a conserved tryptophan in the S5 transmembrane segment of KCNQ2-KCNQ5 subunits.
Data Presentation: Effects of Compound X on KCNQ Channels
The following tables summarize the expected quantitative data from electrophysiological recordings of a KCNQ channel opener like Compound X.
Table 1: Voltage-Clamp Electrophysiology Data
| Parameter | Control | Compound X (10 µM) | KCNQ Blocker (XE991, 10 µM) |
| Activation V1/2 (mV) | -35.2 ± 2.1 | -50.5 ± 2.5 | -34.8 ± 2.3 |
| Activation Slope (k) | 8.5 ± 0.5 | 8.2 ± 0.6 | 8.6 ± 0.4 |
| Peak Current Density (pA/pF) at 0 mV | 45.3 ± 5.2 | 65.8 ± 6.1 | 5.1 ± 1.2 |
| Deactivation Tau (ms) at -60 mV | 150.4 ± 12.3 | 350.1 ± 20.5 | N/A |
Table 2: Current-Clamp Electrophysiology Data
| Parameter | Control | Compound X (10 µM) | KCNQ Blocker (XE991, 10 µM) |
| Resting Membrane Potential (mV) | -60.1 ± 1.5 | -72.3 ± 1.8 | -50.7 ± 1.6 |
| Action Potential Threshold (mV) | -45.2 ± 1.1 | -40.5 ± 1.3 | -52.1 ± 1.4 |
| Number of Action Potentials (in response to 100 pA step) | 8 ± 1 | 2 ± 1 | 15 ± 2 |
| Input Resistance (MΩ) | 250 ± 25 | 180 ± 20 | 350 ± 30 |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Whole-Cell Voltage-Clamp Recordings
This protocol is designed to measure the direct effects of Compound X on KCNQ channel currents.
1. Cell Preparation:
-
Use HEK293 cells stably co-expressing human KCNQ2 and KCNQ3 subunits.
-
Culture cells in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and appropriate selection antibiotics.
-
Plate cells onto glass coverslips 24-48 hours before recording.
2. Solutions:
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH and osmolarity to ~310 mOsm.
-
Internal Solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 4 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.2 with KOH and osmolarity to ~290 mOsm.
3. Recording Procedure:
-
Place a coverslip with cells in the recording chamber on an inverted microscope and perfuse with external solution.
-
Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with internal solution.
-
Obtain a giga-ohm seal on a single cell and establish the whole-cell configuration.
-
Hold the cell at -80 mV.
-
Apply a series of depolarizing voltage steps (e.g., from -80 mV to +20 mV in 10 mV increments for 500 ms) to elicit KCNQ currents.
-
Record baseline currents, then perfuse with Compound X (10 µM) for 5-10 minutes and repeat the voltage-step protocol.
-
For blocker experiments, wash out Compound X and perfuse with XE991 (10 µM).
4. Data Analysis:
-
Measure the peak current at each voltage step.
-
Plot the normalized tail current amplitude against the pre-pulse potential to generate a conductance-voltage (G-V) curve.
-
Fit the G-V curve with a Boltzmann function to determine the half-activation voltage (V1/2) and the slope factor (k).
-
Measure the deactivation time constant (tau) by fitting a single exponential function to the tail current decay at a hyperpolarized potential (e.g., -60 mV).
Protocol 2: Whole-Cell Current-Clamp Recordings
This protocol assesses the effect of Compound X on neuronal excitability.
1. Cell Preparation:
-
Use primary cultured hippocampal neurons or a neuronal cell line (e.g., SH-SY5Y).
-
Culture neurons for 7-14 days in vitro to allow for maturation and expression of ion channels.
2. Solutions:
-
Same as for voltage-clamp recordings.
3. Recording Procedure:
-
Establish the whole-cell configuration in current-clamp mode.
-
Measure the resting membrane potential (RMP).
-
Inject a series of hyperpolarizing and depolarizing current steps (e.g., from -100 pA to +200 pA in 20 pA increments for 500 ms) to determine the input resistance and firing properties.
-
Record baseline activity, then perfuse with Compound X (10 µM) for 5-10 minutes and repeat the current-step protocol.
-
Wash out Compound X and perfuse with XE991 (10 µM) to confirm the involvement of KCNQ channels.
4. Data Analysis:
-
Measure the RMP before and after drug application.
-
Calculate the input resistance from the voltage response to a small hyperpolarizing current step.
-
Determine the action potential threshold by measuring the membrane potential at the onset of the first action potential.
-
Count the number of action potentials fired in response to a depolarizing current step of a fixed amplitude.
Conclusion
The protocols and expected outcomes described in these application notes provide a comprehensive framework for the electrophysiological characterization of KCNQ channel openers. By employing both voltage-clamp and current-clamp techniques, researchers can elucidate the specific effects of a compound on KCNQ channel gating and its subsequent impact on neuronal excitability. This information is critical for the preclinical evaluation of novel KCNQ modulators for the treatment of neurological disorders.
References
- 1. Electro-mechanical coupling of KCNQ channels is a target of epilepsy-associated mutations and retigabine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. KCNQ potassium channels in sensory system and neural circuits - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular Determinants of KCNQ (Kv7) K+ Channel Sensitivity to the Anticonvulsant Retigabine - PMC [pmc.ncbi.nlm.nih.gov]
No Information Available on the Application of JJC12-009 in Neuroimaging Studies
Following a comprehensive search of scientific literature and public databases, no information was found regarding a compound designated JJC12-009 in the context of neuroimaging research.
Repeated attempts to locate data on "this compound," including its mechanism of action, potential signaling pathways, and use in experimental protocols for neuroimaging, have been unsuccessful. The search results consistently pointed to unrelated clinical trials for different compounds, such as PJ009, CTX-009, and APL-1202, none of which are relevant to the specified topic.
This lack of information suggests several possibilities:
-
Internal or Pre-publication Code: "this compound" may be an internal designation for a compound that has not yet been described in publicly accessible scientific literature or patents.
-
Typographical Error: The provided identifier may contain a typographical error.
-
Early-Stage Research: The compound may be in a very early stage of development, with research findings not yet published.
Due to the complete absence of data, it is not possible to create the requested detailed Application Notes and Protocols. The core requirements, including the summarization of quantitative data, detailing of experimental methodologies, and creation of diagrams for signaling pathways and workflows, cannot be fulfilled without foundational information on this compound and its application in neuroimaging.
Should information regarding this compound become available in the public domain, it would be possible to revisit this topic and generate the requested content. Researchers, scientists, and drug development professionals seeking information on this compound are advised to consult internal documentation or await future publications.
Application Notes and Protocols for Centanafadine in Psychostimulant Use Disorder Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
While no specific compound designated "JJC12-009" has been identified in publicly available scientific literature, this document provides a detailed overview of a relevant and promising investigational compound, centanafadine , as a representative agent for studying novel treatments for psychostimulant use disorders. Centanafadine is a first-in-class norepinephrine, dopamine, and serotonin reuptake inhibitor (NDSRI) that has undergone extensive clinical evaluation.[1][2] Its mechanism of action, particularly its effects on dopamine neurotransmission, makes it a compelling candidate for investigation in the context of substance use disorders.
These application notes and protocols are intended to guide researchers in the preclinical and clinical investigation of compounds like centanafadine for the treatment of psychostimulant use disorder.
Compound Profile: Centanafadine
| Characteristic | Description | References |
| Compound Name | Centanafadine | [1][2] |
| Mechanism of Action | Norepinephrine, Dopamine, and Serotonin Reuptake Inhibitor (NDSRI) | [1] |
| Primary Indication (under investigation) | Attention-Deficit/Hyperactivity Disorder (ADHD) | |
| Developer | Otsuka Pharmaceutical | |
| Key Features | First-in-class triple reuptake inhibitor with a low potential for abuse and dependence. |
Rationale for Investigating Centanafadine in Psychostimulant Use Disorder
Psychostimulants such as cocaine and amphetamines exert their reinforcing effects primarily by increasing extracellular dopamine levels in the brain's reward pathways. Compounds that modulate dopamine signaling, therefore, represent a rational therapeutic approach. Centanafadine's action as a dopamine reuptake inhibitor suggests it could mitigate the reinforcing effects of psychostimulants and reduce craving and relapse. Its additional activity at norepinephrine and serotonin transporters may also address other neurochemical imbalances associated with chronic stimulant use.
Signaling Pathway of Centanafadine
The primary mechanism of action of centanafadine involves the blockade of the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). This inhibition leads to an increase in the synaptic concentrations of their respective neurotransmitters. In the context of psychostimulant use disorder, the modulation of dopamine levels in the mesolimbic pathway is of particular interest.
Preclinical Evaluation Protocols
In Vitro Receptor Binding and Transporter Occupancy Assays
Objective: To determine the binding affinity and functional inhibition of centanafadine at DAT, NET, and SERT.
Methodology:
-
Membrane Preparation: Prepare cell membranes from cell lines stably expressing human DAT, NET, and SERT.
-
Radioligand Binding:
-
Incubate membranes with a specific radioligand for each transporter (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT).
-
Add increasing concentrations of centanafadine to compete with the radioligand.
-
Measure the displacement of the radioligand to determine the inhibition constant (Ki).
-
-
Transporter Uptake Assay:
-
Culture cells expressing the transporters.
-
Pre-incubate cells with varying concentrations of centanafadine.
-
Add a radiolabeled substrate (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin).
-
Measure the uptake of the radiolabeled substrate to determine the half-maximal inhibitory concentration (IC₅₀).
-
Data Presentation:
| Assay | Dopamine Transporter (DAT) | Norepinephrine Transporter (NET) | Serotonin Transporter (SERT) |
| Binding Affinity (Ki, nM) | Insert experimental value | Insert experimental value | Insert experimental value |
| Uptake Inhibition (IC₅₀, nM) | Insert experimental value | Insert experimental value | Insert experimental value |
Animal Models of Psychostimulant Use Disorder
Objective: To assess the effect of centanafadine on the reinforcing properties of psychostimulants and on drug-seeking behavior.
Methodology:
-
Apparatus: Operant conditioning chambers equipped with two levers, a drug delivery system (intravenous catheter), and cue lights/tones.
-
Acquisition Phase:
-
Rats or mice are trained to press an "active" lever to receive an intravenous infusion of a psychostimulant (e.g., cocaine or methamphetamine). The "inactive" lever has no consequence.
-
Training continues until a stable pattern of self-administration is established.
-
-
Extinction Phase:
-
Lever presses no longer result in drug infusion. This leads to a decrease in lever pressing.
-
-
Reinstatement Phase:
-
After extinction, drug-seeking behavior is reinstated by a "priming" injection of the psychostimulant, presentation of drug-associated cues, or a stressor.
-
Administer centanafadine prior to the reinstatement test to evaluate its ability to block the reinstatement of drug-seeking.
-
-
Data Collection: Record the number of active and inactive lever presses during each phase.
Objective: To evaluate the ability of centanafadine to block the rewarding effects of psychostimulants.
Methodology:
-
Apparatus: A two-chambered box with distinct visual and tactile cues in each chamber.
-
Pre-conditioning Phase: On day 1, allow the animal to freely explore both chambers to determine any baseline preference.
-
Conditioning Phase:
-
Over several days, administer the psychostimulant and confine the animal to one chamber.
-
On alternate days, administer a saline control and confine the animal to the other chamber.
-
To test the effect of centanafadine, administer it prior to the psychostimulant during conditioning.
-
-
Test Phase: Allow the animal to freely explore both chambers, and measure the time spent in each. A preference for the drug-paired chamber indicates a rewarding effect.
Experimental Workflow:
Clinical Trial Considerations
Based on the preclinical data, a clinical trial to investigate centanafadine for psychostimulant use disorder could be designed.
Phase 2a Proof-of-Concept Study:
-
Objective: To assess the safety, tolerability, and preliminary efficacy of centanafadine in reducing psychostimulant use and craving in individuals with a diagnosed stimulant use disorder.
-
Design: Randomized, double-blind, placebo-controlled trial.
-
Participants: Non-treatment-seeking individuals with a DSM-5 diagnosis of stimulant use disorder.
-
Intervention: Centanafadine (various doses) vs. placebo for a specified duration (e.g., 8-12 weeks).
-
Primary Endpoints:
-
Urine drug screens for psychostimulant metabolites.
-
Self-reported drug use and craving (e.g., using a Visual Analog Scale).
-
-
Secondary Endpoints:
-
Safety and tolerability (adverse event monitoring).
-
Measures of executive function and impulsivity.
-
Data Presentation from Hypothetical Phase 3 Trials (based on ADHD trial structure):
| Outcome Measure | High-Dose Centanafadine | Low-Dose Centanafadine | Placebo | p-value (High-Dose vs. Placebo) |
| Change from Baseline in ADHD-RS-5 Score | Statistically significant improvement | Not statistically significant | - | <0.05 |
| Common Adverse Events | Decreased appetite, nausea, headache | Similar to placebo | - | - |
Note: This table is an adaptation of the ADHD trial results for illustrative purposes.
Conclusion
Centanafadine, with its unique triple reuptake inhibitor profile, represents a promising avenue for the development of novel pharmacotherapies for psychostimulant use disorders. The protocols and frameworks outlined in these application notes provide a comprehensive guide for researchers to systematically evaluate the potential of centanafadine and similar compounds in addressing the significant unmet medical need in this patient population. Further preclinical and clinical research is warranted to fully elucidate its therapeutic potential.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting JJC12-009 Solubility in DMSO
This technical support center provides guidance for researchers, scientists, and drug development professionals who are encountering challenges with the solubility of the small molecule JJC12-009 in Dimethyl Sulfoxide (DMSO). The following information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs)
Q1: My this compound is not fully dissolving in DMSO. What are the potential causes?
A1: Several factors can impede the dissolution of this compound in DMSO. The primary reasons include:
-
Compound Purity: Impurities within the compound can significantly alter its solubility characteristics.[1] It is crucial to use a high-purity grade of this compound for consistent results.
-
DMSO Quality: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the air.[1][2] This absorbed water can reduce its effectiveness as a solvent for many organic compounds. Always use anhydrous, high-purity DMSO from a freshly opened bottle.
-
Temperature: The solubility of a compound can be temperature-dependent. Gentle warming may be required to facilitate dissolution.[1][2]
-
Concentration: You might be attempting to prepare a solution that exceeds the solubility limit of this compound in DMSO.
-
Insufficient Agitation: The compound may require more vigorous mixing to dissolve completely.
Q2: I observed precipitation in my this compound DMSO stock solution after storage, especially after a freeze-thaw cycle. What should I do?
A2: Precipitation upon storage is a common issue, often exacerbated by freeze-thaw cycles. To address this, you can try to redissolve the compound by gentle warming (e.g., in a 37°C water bath) and vortexing or sonication. Before use, always visually inspect the solution to ensure all precipitate has redissolved. If precipitation persists, your stock solution's effective concentration is likely lower than intended. To prevent this, it is recommended to aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles.
Q3: How should I properly store my this compound stock solutions in DMSO for optimal stability?
A3: For long-term storage, it is best to aliquot the this compound stock solution into single-use vials and store them at -20°C or -80°C, protected from light. This practice helps to avoid repeated freeze-thaw cycles which can lead to precipitation and degradation of the compound.
Q4: My this compound dissolves in DMSO, but precipitates when I dilute it into my aqueous cell culture medium. How can I prevent this?
A4: This phenomenon, often called "solvent shock," occurs due to the rapid change in solvent polarity. To mitigate this, a stepwise dilution approach is recommended. Instead of adding a small volume of your concentrated DMSO stock directly into a large volume of aqueous medium, first perform an intermediate dilution in DMSO or the final aqueous buffer. Also, ensure the final concentration of DMSO in your cell culture medium is kept low (typically ≤ 0.5%) to avoid cellular toxicity.
Troubleshooting Guide
Problem: Visible solid particles or cloudiness in the this compound DMSO solution.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Insufficient Mixing | Vortex the solution vigorously for 1-2 minutes. If particles persist, sonicate in a water bath for 10-15 minutes. | The compound fully dissolves, resulting in a clear solution. |
| Low Temperature | Gently warm the solution in a 37°C water bath for 5-10 minutes, with intermittent vortexing. | Increased temperature enhances solubility, leading to a clear solution. |
| Hygroscopic DMSO | Use a fresh, unopened bottle of anhydrous, high-purity DMSO. | The compound dissolves in the fresh, water-free DMSO. |
| Concentration Too High | Prepare a new solution at a lower concentration. | The compound dissolves completely at a lower, more appropriate concentration. |
| Compound Purity/Degradation | Verify the purity and integrity of this compound using analytical methods like HPLC or LC-MS. | Confirmation of compound identity and purity helps rule out degradation as a cause. |
Experimental Protocols
Protocol 1: Standard Dissolution of this compound in DMSO
Objective: To prepare a clear, fully dissolved stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipettes
-
Vortex mixer
-
Water bath sonicator
-
Water bath set to 37°C
Procedure:
-
Bring the vial containing this compound and the bottle of DMSO to room temperature.
-
Weigh the required amount of this compound powder and place it into a sterile vial.
-
Using a calibrated pipette, add the calculated volume of anhydrous DMSO to achieve the desired stock concentration.
-
Cap the vial tightly and vortex vigorously for 1-2 minutes.
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Visually inspect the solution against a light source for any undissolved particles.
-
If not fully dissolved: Place the vial in a 37°C water bath for 5-10 minutes. Vortex again.
-
If particles persist: Place the vial in a water bath sonicator for 10-15 minutes.
-
Once the solution is clear, it is ready for use or for aliquoting and storage.
Protocol 2: Determination of Maximum Soluble Concentration of this compound in Cell Culture Media
Objective: To determine the highest concentration of this compound that remains soluble in a specific cell culture medium.
Materials:
-
This compound DMSO stock solution
-
Specific cell culture medium (pre-warmed to 37°C)
-
Sterile microcentrifuge tubes or a multi-well plate
-
Calibrated pipettes
-
Incubator at 37°C
Procedure:
-
Prepare a series of dilutions of your this compound DMSO stock in pre-warmed cell culture medium.
-
Include a vehicle control, which consists of the medium with the same final concentration of DMSO as the highest compound concentration being tested.
-
Incubate the dilutions at 37°C for a duration relevant to your planned experiment (e.g., 2, 24, or 48 hours).
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After incubation, visually inspect each dilution for any signs of precipitation (e.g., cloudiness, crystals, or film).
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For a more detailed examination, you can view the solutions under a microscope.
-
The highest concentration that remains clear and free of precipitate is considered the maximum soluble concentration under these specific conditions.
Visualizations
Caption: A step-by-step workflow for troubleshooting the dissolution of this compound in DMSO.
References
Technical Support Center: Optimizing JJC12-009 Concentration for DAT Inhibition Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing JJC12-009 and its analogs in dopamine transporter (DAT) inhibition assays. Here you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and key pharmacological data to ensure the successful optimization of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and its analogs?
This compound and its analogs, such as JJC8-088 and JJC8-091, are potent inhibitors of the dopamine transporter (DAT)[1]. The primary function of DAT is to reabsorb dopamine from the synaptic cleft back into the presynaptic neuron, thus terminating the dopaminergic signal[1][2]. By blocking DAT, these compounds increase the extracellular concentration and duration of action of dopamine.
Q2: What are the key parameters to consider when optimizing the concentration of a DAT inhibitor?
The two most important parameters are the inhibitor's potency (IC50) and its binding affinity (Ki). The IC50 is the concentration of the inhibitor required to reduce the activity of DAT by 50% in a functional assay, while the Ki is the dissociation constant of the inhibitor for the transporter, indicating its binding affinity[2]. A lower Ki value signifies a higher binding affinity.
Q3: How do I choose the right concentration range for my initial experiments?
For competitive radioligand binding assays, it is recommended to use a range of unlabeled test compound concentrations that span several orders of magnitude, typically from 10-fold below to 10-fold above the expected Ki value[3]. For functional uptake assays, a similar range around the expected IC50 value should be used. If the Ki or IC50 of this compound is unknown, a broad concentration range (e.g., 10⁻¹⁰ to 10⁻⁵ M) is a good starting point.
Q4: What are the differences between a radioligand binding assay and a dopamine uptake assay?
A radioligand binding assay measures the ability of a compound to displace a radiolabeled ligand from the DAT, providing information about its binding affinity (Ki). A dopamine uptake assay, on the other hand, measures the functional inhibition of dopamine transport into cells or synaptosomes, providing the compound's potency (IC50).
Quantitative Data
The following table summarizes the binding affinities of this compound analogs for the dopamine transporter in nonhuman primate striatum. This data can be used as a reference for designing initial experiments.
| Compound | DAT Binding Affinity (Ki) in nM |
| JJC8-088 | 14.4 ± 9 |
| JJC8-091 | 2730 ± 1270 |
| Data from |
Experimental Protocols
Radioligand Binding Assay for DAT Inhibition (Competitive)
This protocol is designed to determine the binding affinity (Ki) of this compound by measuring its ability to displace a radiolabeled DAT ligand, such as [³H]WIN 35,428.
Materials:
-
Cell membranes or synaptosomes expressing DAT
-
[³H]WIN 35,428 (or another suitable radioligand)
-
This compound
-
Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)
-
Wash Buffer (ice-cold Assay Buffer)
-
Unlabeled, potent DAT inhibitor (e.g., GBR 12909) for determining non-specific binding
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96-well microplates
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Glass fiber filters
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Scintillation fluid
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Liquid scintillation counter
Procedure:
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Preparation of Reagents: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in Assay Buffer. The final concentration of the solvent in the assay should be kept low (typically <1%).
-
Assay Setup: In a 96-well plate, add the following to each well:
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50 µL of Assay Buffer (for total binding) or a high concentration of a known DAT inhibitor (for non-specific binding).
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50 µL of varying concentrations of this compound.
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50 µL of a fixed concentration of [³H]WIN 35,428 (typically at or below its Kd).
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100 µL of the membrane/synaptosome preparation (containing 50-100 µg of protein).
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters three times with ice-cold Wash Buffer to remove any unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC50 value using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Dopamine Uptake Inhibition Assay
This protocol measures the functional potency (IC50) of this compound by quantifying its ability to inhibit the uptake of radiolabeled dopamine into cells expressing DAT.
Materials:
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Cells stably or transiently expressing DAT (e.g., HEK293-DAT, COS-7-DAT)
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[³H]Dopamine
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This compound
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Uptake Buffer (e.g., Krebs-Ringer-HEPES buffer)
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Potent DAT inhibitor (e.g., nomifensine or cocaine) for determining non-specific uptake
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96-well cell culture plates
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Scintillation fluid
-
Liquid scintillation counter
Procedure:
-
Cell Culture: Plate DAT-expressing cells in a 96-well plate and grow to 80-90% confluency.
-
Pre-incubation: Wash the cells with Uptake Buffer. Then, pre-incubate the cells for 10-15 minutes at 37°C with varying concentrations of this compound or a known DAT inhibitor (for non-specific uptake).
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Initiation of Uptake: Initiate dopamine uptake by adding a fixed concentration of [³H]dopamine (typically below the Km for dopamine) to each well.
-
Incubation: Incubate for a short period (e.g., 5-10 minutes) at 37°C. The incubation time should be within the linear range of uptake.
-
Termination of Uptake: Terminate the uptake by rapidly aspirating the solution and washing the cells three times with ice-cold Uptake Buffer.
-
Cell Lysis and Quantification: Lyse the cells and measure the intracellular radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Determine the specific uptake by subtracting the non-specific uptake from the total uptake.
-
Plot the percentage of inhibition of specific dopamine uptake against the log concentration of this compound.
-
Calculate the IC50 value using non-linear regression analysis.
-
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High Background Signal | - Reagent contamination- High non-specific binding of the radioligand- Insufficient washing | - Prepare fresh buffers and reagents.- Reduce the concentration of the radioligand. Add a blocking agent like BSA to the buffer.- Increase the number and volume of washes with ice-cold buffer. |
| Low Signal-to-Noise Ratio | - Low DAT expression in cells/membranes- Suboptimal incubation time or temperature- Inactive inhibitor | - Use a cell line with higher DAT expression or increase the amount of protein per well.- Optimize incubation time and temperature to ensure equilibrium is reached in binding assays or that uptake is in the linear phase for functional assays.- Check the integrity and purity of the inhibitor stock solution. |
| High Variability Between Replicates | - Inconsistent pipetting- Cell plating inconsistency- Edge effects in the microplate | - Ensure accurate and consistent pipetting, especially for serial dilutions.- Ensure a uniform cell monolayer by proper cell seeding and handling.- Avoid using the outer wells of the plate or fill them with buffer to minimize evaporation and temperature gradients. |
| IC50/Ki Values Differ from Literature | - Different experimental conditions (cell type, radioligand, buffer composition)- Incorrect data analysis | - Carefully document and compare your experimental conditions with the published literature.- Ensure the correct application of the Cheng-Prusoff equation for Ki determination and use appropriate non-linear regression models for curve fitting. |
Visualizing Experimental Workflows
References
Technical Support Center: JJC12-009 In Vivo Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the atypical dopamine transporter (DAT) inhibitor, JJC12-009, in in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an atypical dopamine transporter (DAT) inhibitor. Unlike typical DAT inhibitors such as cocaine, which bind to the outward-facing conformation of the transporter, atypical inhibitors like this compound are thought to stabilize a more inward-facing or occluded conformation of DAT.[1][2][3][4] This results in a slower onset and a more sustained, modest increase in extracellular dopamine levels in key brain regions like the nucleus accumbens, which is hypothesized to reduce its abuse potential while still being effective for treating substance use disorders.[5]
Q2: What are the potential advantages of using an atypical DAT inhibitor like this compound over typical inhibitors in in vivo studies?
Atypical DAT inhibitors are being investigated for their potential to treat psychostimulant use disorders without the reinforcing and addictive properties associated with typical DAT inhibitors. In preclinical models, related atypical DAT inhibitors have been shown to reduce cocaine and methamphetamine self-administration without producing stimulant-like behavioral effects on their own.
Q3: What are the known off-target effects or liabilities of this compound and related compounds?
A significant concern for this class of compounds is the potential for off-target binding to the human ether-à-go-go-related gene (hERG) potassium channel, which can lead to cardiotoxicity (QT prolongation). While efforts are made during the design of these compounds to minimize hERG activity, it remains a critical parameter to assess in vivo. Additionally, some atypical DAT inhibitors have shown interactions with other targets, such as sigma receptors, which could contribute to their overall pharmacological profile.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Lack of behavioral effect or target engagement | Poor brain penetration: The compound may not be crossing the blood-brain barrier effectively. | - Confirm brain and plasma concentrations via pharmacokinetic studies. - Consider alternative formulations or administration routes to enhance CNS exposure. |
| Metabolic instability: The compound may be rapidly metabolized in vivo, leading to low exposure. | - Perform in vitro metabolic stability assays using liver microsomes or S9 fractions from the species being used in vivo. - If instability is confirmed, consider co-administration with a metabolic inhibitor (use with caution and appropriate controls) or redesigning the compound to block metabolic soft spots. | |
| Inappropriate dosage: The administered dose may be too low to achieve therapeutic concentrations at the target site. | - Conduct a dose-response study to determine the optimal dose range. - Review literature for effective doses of structurally related atypical DAT inhibitors. | |
| Unexpected behavioral side effects (e.g., sedation, hyperactivity) | Off-target effects: The compound may be interacting with other receptors or transporters. | - Profile the compound against a panel of common off-targets. - Compare the observed behavioral phenotype with known effects of agonists/antagonists for identified off-targets. |
| Metabolite activity: A metabolite of this compound may have its own pharmacological activity. | - Characterize the major metabolites and assess their activity at DAT and other relevant targets. | |
| Signs of cardiotoxicity (e.g., changes in ECG) | hERG channel inhibition: The compound may be blocking hERG potassium channels. | - Conduct in vitro hERG binding or patch-clamp assays to determine the IC50. - Perform in vivo telemetry studies in a suitable animal model to monitor cardiovascular parameters. |
| High variability in experimental results | Inconsistent drug administration: Improper technique can lead to variable dosing. | - Ensure proper training on the chosen administration route (e.g., intraperitoneal, intravenous, oral gavage). - Use a consistent and appropriate vehicle for drug formulation. |
| Animal-to-animal variability: Differences in metabolism or physiology among animals. | - Increase the number of animals per group to improve statistical power. - Ensure a homogenous population of animals (e.g., same age, sex, and strain). |
Data Presentation
Table 1: In Vitro Binding Affinities of this compound and Related Compounds
| Compound | DAT Kᵢ (nM) | hERG IC₅₀ (nM) | hERG/DAT Ratio |
| This compound | 5.45 | >10,000 | >1835 |
| Cocaine | ~150 | >30,000 | >200 |
| JJC8-091 | 230 | >10,000 | >43 |
| JJC8-088 | 23.1 | >10,000 | >433 |
| GBR12909 | ~5 | ~1,000 | ~200 |
Note: Data for this compound and related compounds are compiled from various sources. The hERG/DAT ratio is a key indicator of potential cardiac safety, with a higher ratio being more favorable.
Table 2: In Vivo Dosing Parameters for Atypical DAT Inhibitors in Rodent Models
| Compound | Animal Model | Route of Administration | Dose Range (mg/kg) | Observed Effect |
| JJC8-091 | Rat | Intraperitoneal (i.p.) | 10 - 56 | Attenuation of cocaine-induced reinstatement |
| JJC8-088 | Rat | Intraperitoneal (i.p.) | 1 - 10 | Cocaine-like increase in extracellular dopamine |
| R-Modafinil | Rat | Intraperitoneal (i.p.) | 30 - 100 | Attenuation of methamphetamine self-administration |
| GBR12909 | Rat | Intravenous (i.v.) | 1.5 | Inhibition of dopamine uptake |
This table provides examples of dosages used for related atypical DAT inhibitors and is intended as a starting point for designing experiments with this compound.
Experimental Protocols
Representative In Vivo Protocol: Evaluation of a Novel Atypical DAT Inhibitor on Psychostimulant Self-Administration in Rats
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Animals: Adult male Wistar rats (250-300g) are individually housed with ad libitum access to food and water, maintained on a 12-hour light/dark cycle.
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Surgical Implantation: Rats are anesthetized and surgically implanted with an intravenous catheter into the jugular vein. Catheters are flushed daily with heparinized saline to maintain patency.
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Self-Administration Training: Following a recovery period, rats are placed in operant conditioning chambers and trained to self-administer a psychostimulant (e.g., cocaine, 0.5 mg/kg/infusion) by pressing a lever. Training continues until stable responding is achieved.
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Drug Treatment: Prior to a self-administration session, rats are pretreated with either vehicle or varying doses of the atypical DAT inhibitor (e.g., this compound) via intraperitoneal (i.p.) injection.
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Behavioral Testing: The number of active and inactive lever presses, as well as the number of infusions earned, are recorded during the self-administration session.
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Data Analysis: The effect of the atypical DAT inhibitor on psychostimulant self-administration is analyzed using appropriate statistical methods (e.g., ANOVA) to determine if there is a significant reduction in drug-taking behavior.
Mandatory Visualizations
References
- 1. An FSCV Study on the Effects of Targeted Typical and Atypical DAT Inhibition on Dopamine Dynamics in the Nucleus Accumbens Shell of Male and Female Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An FSCV study on the effects of targeted typical and atypical DAT inhibition on dopamine dynamics in the nucleus accumbens shell of male and female mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dual DAT and sigma receptor inhibitors attenuate cocaine effects on nucleus accumbens dopamine dynamics in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nonclassical Pharmacology of the Dopamine Transporter: Atypical Inhibitors, Allosteric Modulators, and Partial Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Atypical Dopamine Transporter Inhibitors Attenuate Compulsive-like Methamphetamine Self-Administration in Rats - PMC [pmc.ncbi.nlm.nih.gov]
How to prevent JJC12-009 degradation during storage
A critical first step in ensuring the stability of any research compound is its correct identification. At present, publicly available scientific literature and chemical databases do not contain information regarding a compound designated "JJC12-009."
To provide accurate guidance on the prevention of degradation during storage, it is imperative to first identify the specific molecule . Different chemical structures have vastly different stability profiles and degradation pathways.
Therefore, we kindly request researchers, scientists, and drug development professionals to provide further details to help us identify this compound. Please provide any of the following information:
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Full Chemical Name: The systematic name of the compound.
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CAS Number: The unique numerical identifier assigned by the Chemical Abstracts Service.
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Chemical Structure: A 2D or 3D representation of the molecule.
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SMILES String: A line notation for the structure of the molecule.
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InChI Key: The International Chemical Identifier key.
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Supplier and Product Number: The vendor from which the compound was purchased and its corresponding catalog number.
Once the identity of this compound is established, this technical support center will be updated with comprehensive troubleshooting guides and FAQs to address specific issues related to its storage and degradation. The forthcoming information will include:
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Recommended Storage Conditions: Detailed tables outlining optimal temperature, humidity, and light exposure.
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Potential Degradation Pathways: Diagrams illustrating the likely chemical transformations that can lead to the degradation of the compound.
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Troubleshooting Unstable Samples: A step-by-step guide to identifying the cause of degradation and potential remediation strategies.
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Experimental Protocols for Stability Assessment: Detailed methodologies for key experiments to evaluate the stability of your compound.
We are committed to providing the highest level of technical support to the research community. Your assistance in identifying this compound is the crucial first step in this process.
Technical Support Center: JSH-009 (Tambiciclib/GFH009)
A Note on Compound Nomenclature: You have inquired about the compound JJC12-009. Based on our comprehensive review of scientific literature, it is highly probable that this is a typographical error and the intended compound is JSH-009 , a highly potent and selective CDK9 inhibitor. JSH-009 is also known by the names Tambiciclib and GFH009. This technical support center will focus on JSH-009. Should you have information pertaining specifically to a compound designated this compound, please provide it so we may assist you further.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the selective CDK9 inhibitor, JSH-009.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of JSH-009?
A1: JSH-009 is a potent and highly selective, ATP-competitive inhibitor of Cyclin-Dependent Kinase 9 (CDK9).[1][2][3] CDK9 is a key component of the positive transcription elongation factor b (P-TEFb) complex. This complex phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (Pol II) at the Serine 2 position, which is a critical step for the release of promoter-proximal pausing and the transition into productive transcriptional elongation. By inhibiting CDK9, JSH-009 prevents the phosphorylation of RNA Pol II, leading to a global downregulation of transcription, particularly of genes with short half-lives, such as the anti-apoptotic protein MCL-1 and the oncogene MYC.[1][2]
Q2: How selective is JSH-009? What are its known off-target effects?
A2: JSH-009 is a highly selective CDK9 inhibitor. It has been profiled against a large panel of 468 kinases and mutants and demonstrated excellent selectivity. While it is highly selective for CDK9, some minimal activity against other kinases may be observed at higher concentrations. The primary off-target concerns for many kinase inhibitors are other members of the same kinase family. JSH-009 has shown over 200-fold selectivity for CDK9 over other CDKs.
Q3: What are the expected on-target effects of JSH-009 in a cellular context?
A3: The primary on-target effects of JSH-009 are a direct consequence of CDK9 inhibition. Researchers should expect to observe:
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A dose-dependent decrease in the phosphorylation of the C-terminal domain of RNA Polymerase II at Serine 2 (p-RNA Pol II Ser2).
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Downregulation of short-lived mRNA transcripts and their corresponding proteins, most notably MCL-1 and MYC.
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Induction of apoptosis in sensitive cell lines, often characterized by cleavage of caspase-3 and PARP.
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Inhibition of cell proliferation and a reduction in cell viability in cancer cell lines that are dependent on transcriptional addiction.
Q4: I am observing unexpected cellular effects. How can I determine if they are due to off-target activities of JSH-009?
A4: Distinguishing on-target from off-target effects is crucial. Here are some strategies:
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Dose-response correlation: Confirm that the unexpected phenotype tracks with the IC50 for CDK9 inhibition and the downstream on-target effects (e.g., p-RNA Pol II Ser2 reduction).
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Rescue experiments: If possible, overexpress a drug-resistant mutant of CDK9 to see if it rescues the phenotype.
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Use of a structurally distinct CDK9 inhibitor: Compare the cellular effects of JSH-009 with another potent and selective CDK9 inhibitor that has a different chemical scaffold. If both compounds produce the same effect, it is more likely to be an on-target effect.
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Kinase profiling: If you suspect a specific off-target kinase, you can perform a targeted kinase assay to directly measure the inhibitory activity of JSH-009 against that kinase. For broader screening, a comprehensive kinase panel like KINOMEscan® can be employed.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Troubleshooting Steps |
| No or weak inhibition of cell proliferation/viability | 1. Cell line is not dependent on transcriptional addiction. 2. Incorrect dosage or compound instability. 3. Drug efflux pumps in the cell line. | 1. Confirm CDK9 expression and dependence in your cell line. Test in a sensitive control cell line (e.g., MV4-11). 2. Verify the concentration and integrity of your JSH-009 stock. Perform a dose-response experiment. 3. Consider co-treatment with an inhibitor of ABC transporters. |
| High degree of cell death in control (non-cancerous) cell lines | 1. On-target toxicity in cells with high transcriptional activity. 2. Potential off-target toxicity at high concentrations. | 1. Determine the GI50 in your control cell line. JSH-009 is reported to be significantly less potent against normal peripheral blood mononuclear cells (PBMCs). 2. Lower the concentration of JSH-009 to a level that is still effective against your target cells but less toxic to controls. |
| Inconsistent results in Western blots for p-RNA Pol II (Ser2) | 1. Suboptimal antibody or blotting conditions. 2. Sample degradation. 3. Timing of sample collection. | 1. Use a validated antibody for p-RNA Pol II (Ser2). Optimize antibody dilution and blocking conditions. 2. Ensure the use of phosphatase inhibitors during cell lysis and sample preparation. 3. The effect on p-RNA Pol II phosphorylation can be rapid. Perform a time-course experiment (e.g., 1, 2, 4, 6 hours) to determine the optimal time point. |
| Unexpected changes in gene expression unrelated to known CDK9 targets | 1. Indirect downstream effects of CDK9 inhibition. 2. Potential off-target effects on other transcription factors or kinases. | 1. Analyze the affected pathways. Widespread transcriptional changes are expected with CDK9 inhibition. 2. Refer to the kinase profiling data for JSH-009. If a specific kinase is suspected, test for its inhibition directly. |
Quantitative Data
Table 1: In Vitro Potency of JSH-009 (Tambiciclib) Against CDK Family Kinases
| Kinase Target | IC50 (nM) |
| CDK9 | 1 |
| CDK16/Cyclin Y | 195 |
| CDK14/Cyclin Y | 2710 |
| CDK7/Cyclin H/MNAT1 | 3700 |
| Cdk1/cyclin B | 5410 |
| cdk2/cyclin A | 6850 |
| Cdk5/p25 | 6950 |
| CDK3/cyclin E1 | >10000 |
| CDK8/cyclin C | >10000 |
| CDK11 | >10000 |
Data sourced from MedChemExpress, reporting on in vitro Z'-LYTE™ biochemical assays.
Experimental Protocols
Kinase Inhibition Assay (Z'-LYTE™ Biochemical Assay)
This protocol provides a general overview of the Z'-LYTE™ assay used to determine the in vitro potency of JSH-009 against CDK9.
Principle: The Z'-LYTE™ assay is a fluorescence resonance energy transfer (FRET)-based method that measures kinase activity by detecting the phosphorylation of a synthetic peptide substrate.
Materials:
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Recombinant human CDK9/Cyclin T1 enzyme
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Z'-LYTE™ Ser/Thr 9 Peptide substrate
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ATP
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JSH-009 (serially diluted)
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Development Reagent
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Stop Reagent
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384-well assay plates
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Fluorescence plate reader
Procedure:
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Prepare serial dilutions of JSH-009 in DMSO and then dilute in kinase buffer.
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In a 384-well plate, add the diluted JSH-009, the CDK9/Cyclin T1 enzyme, and the Z'-LYTE™ peptide substrate.
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Initiate the kinase reaction by adding ATP.
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Incubate at room temperature for the time specified in the kit protocol (typically 1 hour).
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Add the Development Reagent to digest the non-phosphorylated peptide.
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Incubate for the recommended time.
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Add the Stop Reagent.
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Measure the fluorescence at the appropriate excitation and emission wavelengths.
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Calculate the ratio of the two emission signals to determine the extent of phosphorylation and, consequently, the inhibitory effect of JSH-009.
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Plot the data and determine the IC50 value using a suitable software package.
Western Blot Analysis of p-RNA Polymerase II (Ser2)
This protocol is for detecting the phosphorylation of RNA Polymerase II at Serine 2 in cells treated with JSH-009.
Procedure:
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Seed cells and allow them to adhere overnight.
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Treat cells with various concentrations of JSH-009 or vehicle control (DMSO) for the desired time (e.g., 2 hours).
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Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
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Determine the protein concentration of the lysates using a BCA or similar assay.
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Denature equal amounts of protein by boiling in Laemmli buffer.
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Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
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Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
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Incubate the membrane with a primary antibody specific for Phospho-RNA Polymerase II (Ser2) overnight at 4°C.
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Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
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Wash the membrane again with TBST.
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Add a chemiluminescent substrate and capture the signal using an imaging system.
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To normalize for protein loading, the membrane can be stripped and re-probed for total RNA Polymerase II or a housekeeping protein like GAPDH.
Cell Viability Assay (CellTiter-Glo®)
This protocol outlines the procedure for assessing the effect of JSH-009 on the viability of cancer cell lines.
Principle: The CellTiter-Glo® Luminescent Cell Viability Assay determines the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.
Materials:
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Cancer cell line of interest
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Complete cell culture medium
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JSH-009
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CellTiter-Glo® Reagent
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96-well or 384-well opaque-walled plates
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Luminometer
Procedure:
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Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
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Prepare serial dilutions of JSH-009 in complete cell culture medium.
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Remove the existing medium from the cells and add the medium containing different concentrations of JSH-009 or vehicle control.
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Incubate the plates for a specified period (e.g., 72 hours).
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Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.
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Add the CellTiter-Glo® Reagent to each well according to the manufacturer's instructions.
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Mix the contents on a plate shaker for 2 minutes to induce cell lysis.
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Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
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Measure the luminescence using a luminometer.
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Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 or IC50 value.
Visualizations
Caption: CDK9 Signaling Pathway and the Point of Inhibition by JSH-009.
Caption: Experimental Workflow for Investigating Potential Off-Target Effects.
References
Best practices for long-term storage of JJC12-009
Disclaimer: The following information is provided for a hypothetical small molecule inhibitor, designated "JJC12-009," based on general best practices for laboratory research compounds. No specific data for a compound with this identifier was publicly available. Researchers should always refer to the manufacturer-provided technical data sheet (TDS) and Certificate of Analysis (CofA) for specific storage and handling instructions.
This guide is intended for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of the hypothetical small molecule inhibitor, this compound.
Frequently Asked Questions (FAQs)
Q1: How should I store the solid (powder) form of this compound upon receipt?
A1: Upon receiving this compound in solid form, it is recommended to store it in a tightly sealed vial in a desiccator. For long-term storage, refer to the temperature guidelines in the data table below. Generally, storing at -20°C is recommended for stability up to three years.[1] Before opening the vial, always allow it to equilibrate to room temperature to prevent condensation of atmospheric moisture, which can affect compound stability.
Q2: What is the best solvent for creating a stock solution of this compound?
A2: For hydrophobic compounds like this compound is presumed to be, 100% DMSO is a common primary solvent for creating high-concentration stock solutions. Always ensure the solvent is anhydrous, as water can impact the stability of the compound and the accuracy of the concentration.
Q3: How should I store stock solutions of this compound?
A3: Stock solutions should be aliquoted into single-use volumes to minimize repeated freeze-thaw cycles.[1] For short-term storage (up to one month), -20°C is suitable. For long-term storage (up to six months), -80°C is recommended.[1] Use vials with tightly sealed caps, such as those with Teflon liners, to prevent solvent evaporation.
Q4: My this compound solution appears to have precipitated after thawing. What should I do?
A4: Precipitation can occur if the compound's solubility is exceeded at a lower temperature. Do not use a solution that has precipitated. Before use, ensure the solution is fully resolubilized. This can often be achieved by gently warming the vial and vortexing. If precipitation persists, the stock solution may be too concentrated or may have degraded. It is advisable to prepare a fresh stock solution.
Q5: What is the maximum recommended concentration of DMSO for my cell-based assays?
A5: The tolerance to DMSO varies between cell lines. As a general guideline, a final DMSO concentration of less than 0.5% is recommended to avoid cytotoxic effects.[1] It is crucial to include a vehicle control with the same final DMSO concentration in your experiments to assess its impact on your specific cell model.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent experimental results | Compound degradation due to improper storage. | Review storage conditions (temperature, light exposure, humidity). Perform a stability check using the protocol below. |
| Inaccurate concentration due to solvent evaporation or water absorption. | Use tightly sealed vials. Prepare fresh stock solutions and verify the concentration. | |
| Repeated freeze-thaw cycles. | Aliquot stock solutions into single-use volumes. | |
| Precipitation in aqueous buffer | Exceeded aqueous solubility limit. | Decrease the final concentration of this compound in the assay. |
| Incorrect pH of the buffer for an ionizable compound. | Experiment with different pH values for your buffer to find the optimal range for solubility. | |
| Visible change in powder color or texture | Degradation of the solid compound. | Do not use the compound. Contact the supplier for a replacement. High humidity and temperature can accelerate the degradation of pharmaceuticals. |
Long-Term Storage Recommendations
| Form | Storage Temperature | Estimated Stability | Key Considerations |
| Solid (Powder) | 4°C | Up to 2 years[1] | Keep desiccated. |
| -20°C | Up to 3 years | Recommended for optimal long-term storage. | |
| Stock Solution (in DMSO) | -20°C | Up to 1 month | Aliquot to avoid freeze-thaw cycles. |
| -80°C | Up to 6 months | Recommended for long-term solution storage. |
Experimental Protocols
Protocol for Assessing this compound Stability in Solution
This protocol outlines a method to evaluate the chemical stability of this compound in a specific solution over time.
1. Preparation of Initial Sample (T=0):
- Prepare a solution of this compound in your desired buffer (e.g., cell culture medium) at the final working concentration.
- Immediately quench the reaction by adding an equal volume of a cold organic solvent (e.g., acetonitrile) to precipitate proteins and stop degradation.
- Centrifuge to pellet precipitated material and collect the supernatant for analysis.
- Analyze the concentration of this compound using a suitable analytical method (e.g., HPLC-MS). This is your baseline (T=0) reading.
2. Time-Course Incubation:
- Incubate the remaining solution under your standard experimental conditions (e.g., 37°C, 5% CO2).
- At predetermined time points (e.g., 2, 4, 8, 24 hours), take aliquots of the solution.
3. Sample Quenching and Analysis:
- Quench each aliquot immediately as described in step 1.
- Analyze the concentration of this compound in each sample.
4. Data Interpretation:
- Compare the concentration of this compound at each time point to the T=0 sample. A significant decrease in concentration over time indicates instability in the chosen solution and conditions.
Visualizations
Caption: Troubleshooting workflow for inconsistent experimental results with this compound.
Caption: Experimental workflow for assessing the stability of this compound in solution.
References
Mitigating JJC12-009-induced behavioral artifacts in mice
Technical Support Center: JJC12-009
This technical support guide provides troubleshooting advice and frequently asked questions regarding behavioral artifacts observed in mice during studies with the novel Smoothened (SMO) agonist, this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective small molecule agonist of the Smoothened (SMO) receptor. SMO is a critical component of the Sonic Hedgehog (SHH) signaling pathway. By activating SMO, this compound mimics the action of the SHH ligand, leading to the activation of downstream Gli transcription factors and the regulation of target gene expression.
Q2: What are the most commonly reported behavioral artifacts associated with this compound administration in mice?
The most frequently observed off-target behavioral artifacts include hyperactivity in novel environments and increased anxiety-like behaviors. These are thought to be due to the modulation of the SHH pathway in brain regions that regulate locomotion and emotional responses, such as the cerebellum and hippocampus.
Q3: Are the observed behavioral artifacts dose-dependent?
Yes, initial reports indicate a dose-dependent relationship. Higher doses of this compound are more likely to induce significant behavioral changes. It is crucial to perform a thorough dose-response study to identify a therapeutic window that maximizes target engagement while minimizing behavioral side effects.
Q4: Can the route of administration influence the severity of behavioral artifacts?
Absolutely. The route of administration affects the pharmacokinetic and pharmacodynamic profile of this compound. For instance, intraperitoneal (i.p.) injections can lead to a rapid peak in plasma concentration, which may correlate with more pronounced acute behavioral effects compared to subcutaneous (s.c.) or oral (p.o.) administration, which often provide a more sustained and lower peak exposure.
Troubleshooting Guide
Issue 1: Mice exhibit significant hyperactivity immediately following this compound injection.
-
Troubleshooting Steps:
-
Vehicle Control: Ensure that the vehicle used to dissolve this compound is not contributing to the hyperactivity. Administer a vehicle-only injection to a control group of mice and compare their behavior.
-
Dose Reduction: Lower the dose of this compound. A dose-response study is highly recommended to find the minimal effective dose.
-
Acclimatization: Increase the acclimatization period for the mice to the experimental room and the injection procedure. This can help reduce stress-induced hyperactivity.
-
Change Administration Route: Consider switching from i.p. to s.c. or p.o. administration to achieve a slower absorption rate and a lower Cmax.
-
Issue 2: Increased anxiety-like behavior is observed in the elevated plus maze (EPM) or open field test (OFT).
-
Troubleshooting Steps:
-
Optimize Dosing Time: Administer this compound at a different time of day. Circadian rhythms can influence a mouse's anxiety levels and its response to a compound.
-
Habituation to Test Arena: Before the actual test, habituate the mice to the testing arena in a drug-free state. This can reduce the novelty-induced anxiety of the environment.
-
Refine Handling Procedures: Ensure all animal handling is consistent and performed by an experienced researcher to minimize handling-induced stress.
-
Assess Plasma Concentration: Correlate the timing of the behavioral test with the pharmacokinetic profile of this compound. It might be that the anxiety-like behavior coincides with the peak plasma concentration. Adjusting the timing of the behavioral assessment post-dosing may be necessary.
-
Quantitative Data Summary
Table 1: Dose-Dependent Effects of this compound on Locomotor Activity
| Dose of this compound (mg/kg, i.p.) | Total Distance Traveled in OFT (cm) | Percent Increase from Vehicle |
| Vehicle | 1502 ± 125 | 0% |
| 5 | 1850 ± 150 | 23% |
| 10 | 2540 ± 210 | 69% |
| 20 | 3890 ± 320 | 159% |
Table 2: Influence of Administration Route on Anxiety-Like Behavior in the EPM
| Treatment (10 mg/kg) | Time in Open Arms (%) |
| Vehicle (i.p.) | 35.2 ± 4.5 |
| This compound (i.p.) | 18.9 ± 3.1 |
| This compound (s.c.) | 25.6 ± 3.8 |
| This compound (p.o.) | 29.8 ± 4.2 |
Experimental Protocols
Protocol 1: Open Field Test (OFT) for Locomotor Activity
-
Apparatus: A square arena (40 cm x 40 cm x 30 cm) made of non-reflective white plastic. The arena is equipped with an overhead video camera connected to a tracking software.
-
Procedure:
-
Acclimatize mice to the testing room for at least 1 hour before the experiment.
-
Administer this compound or vehicle via the desired route.
-
After the appropriate absorption time (e.g., 30 minutes for i.p.), gently place the mouse in the center of the open field arena.
-
Allow the mouse to explore freely for 10 minutes.
-
Record the total distance traveled, time spent in the center zone vs. periphery, and other relevant parameters using the tracking software.
-
Thoroughly clean the arena with 70% ethanol between each trial to eliminate olfactory cues.
-
Protocol 2: Elevated Plus Maze (EPM) for Anxiety-Like Behavior
-
Apparatus: A plus-shaped maze elevated 50 cm from the floor. It consists of two open arms (30 cm x 5 cm) and two closed arms (30 cm x 5 cm x 15 cm) of the same size, extending from a central platform (5 cm x 5 cm).
-
Procedure:
-
Acclimatize mice to the dimly lit testing room for at least 1 hour.
-
Administer this compound or vehicle.
-
After the designated pre-treatment time, place the mouse on the central platform, facing one of the open arms.
-
Allow the mouse to explore the maze for 5 minutes.
-
Record the number of entries into and the time spent in the open and closed arms using video tracking software.
-
The percentage of time spent in the open arms is used as a measure of anxiety-like behavior (a lower percentage indicates higher anxiety).
-
Clean the maze thoroughly between animals.
-
Visualizations
Caption: Simplified Sonic Hedgehog (SHH) signaling pathway showing the activation of SMO by this compound.
Caption: Workflow for mitigating this compound-induced behavioral artifacts.
Caption: Troubleshooting decision tree for addressing behavioral side effects.
Validation & Comparative
JJC-Series Compound Shows Higher Potency for Dopamine Transporter Than Cocaine: A Comparative Analysis
For Immediate Release
[City, State] – [Date] – A comparative analysis of a novel compound, identified in research as JJC8-088, and the widely studied psychostimulant cocaine reveals significant differences in their binding affinity to the dopamine transporter (DAT). The findings, based on radioligand binding assays, indicate that JJC8-088 exhibits a substantially higher potency for DAT than cocaine, suggesting a different pharmacological profile and potential for further investigation in the development of therapeutics for substance use disorders and other neurological conditions.
This guide provides a detailed comparison of the binding characteristics of the JJC-series compound and cocaine to the dopamine transporter, supported by experimental data and protocols for researchers, scientists, and drug development professionals.
Quantitative Comparison of Binding Affinities
The binding affinities of JJC8-088 and cocaine for the dopamine transporter have been determined through in vitro radioligand binding assays. The data, summarized in the table below, highlights the higher potency of the JJC-series compound.
| Compound | Radioligand | Tissue/Cell Line | Kᵢ (nM) | IC₅₀ (nM) | Reference |
| JJC8-088 | [³H]WIN 35,428 | Nonhuman Primate Striatum | 14.4 ± 9 | - | [1] |
| Cocaine | [³H]PE2I | Not Specified | 200 | 0.98 ± 0.01 µM | [2] |
| Cocaine | [³H]WIN 35,428 | DAT-WT CHO Cells | - | Varies (passage dependent) | [3] |
| Cocaine | Not Specified | DAT-WT | 0.20 µM | - | [4] |
Note: Kᵢ (inhibitory constant) and IC₅₀ (half-maximal inhibitory concentration) are measures of a drug's potency in inhibiting the binding of a radioligand to its target. A lower value indicates a higher affinity and potency. The data for cocaine's affinity can vary based on the specific experimental conditions and radioligand used.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this comparison.
Radioligand Binding Assay for Dopamine Transporter
This protocol is adapted from studies characterizing the binding of ligands to the dopamine transporter.[1]
1. Membrane Preparation:
-
Striatal tissue from nonhuman primates (or cells expressing the dopamine transporter) is homogenized in a cold sucrose phosphate buffer.
-
The homogenate is centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer.
2. Binding Assay:
-
The assay is conducted in tubes containing the prepared membranes, a specific concentration of a radioligand that binds to DAT (e.g., [³H]WIN 35,428), and varying concentrations of the compound being tested (JJC8-088 or cocaine).
-
The reaction is incubated at a specific temperature (e.g., 25°C) for a set duration (e.g., 120 minutes) to allow the binding to reach equilibrium.
-
Non-specific binding is determined in the presence of a high concentration of a known DAT inhibitor (e.g., GBR 12909).
3. Filtration and Scintillation Counting:
-
The reaction is terminated by rapid filtration through glass fiber filters to separate the bound from the free radioligand.
-
The filters are washed with ice-cold buffer to remove any unbound radioligand.
-
The radioactivity retained on the filters, which represents the amount of bound radioligand, is measured using a scintillation counter.
4. Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The IC₅₀ value is determined by plotting the percentage of specific binding against the logarithm of the competitor concentration and fitting the data to a sigmoidal dose-response curve.
-
The Kᵢ value is calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
Mechanism of Action and Signaling Pathways
Both JJC8-088 and cocaine are inhibitors of the dopamine transporter. By binding to DAT, they block the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron. This leads to an increase in the extracellular concentration of dopamine, thereby enhancing dopaminergic neurotransmission.
The elevated synaptic dopamine levels activate dopamine receptors on the postsynaptic neuron, triggering a cascade of intracellular signaling events. One of the key pathways involves the activation of Protein Kinase A (PKA) by dopamine D1-like receptors. PKA, in turn, phosphorylates various downstream targets, including other kinases and transcription factors, leading to changes in neuronal excitability and gene expression. Another signaling pathway implicated in the effects of cocaine involves the Akt-GSK3 cascade.
Below are diagrams illustrating the experimental workflow and the signaling pathway affected by DAT inhibition.
References
- 1. The Effects of the Dopamine Transporter Ligands JJC8-088 and JJC8-091 on Cocaine versus Food Choice in Rhesus Monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 2. kirj.ee [kirj.ee]
- 3. Fluctuation of the dopamine uptake inhibition potency of cocaine, but not amphetamine, at mammalian cells expressing the dopamine transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Persistent binding at dopamine transporters determines sustained psychostimulant effects - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Dopamine Transporter Inhibitors: A Review of Preclinical Data
A comprehensive evaluation of dopamine transporter (DAT) inhibitors is crucial for the advancement of novel therapeutics targeting a range of neuropsychiatric disorders. This guide provides a comparative analysis of the preclinical data for various DAT inhibitors, offering insights into their binding affinities, selectivity, and functional effects. Due to the absence of publicly available data for a compound designated "JJC12-009," this analysis will focus on well-characterized DAT inhibitors to provide a framework for comparison.
Understanding Dopamine Transporter Inhibition
The dopamine transporter is a critical regulator of dopaminergic signaling in the brain, responsible for the reuptake of dopamine from the synaptic cleft.[1] Inhibition of DAT leads to an increase in extracellular dopamine levels, a mechanism that underlies the therapeutic effects of drugs used to treat conditions like ADHD and the addictive properties of psychostimulants such as cocaine.[1] The development of novel DAT inhibitors aims to produce compounds with improved efficacy and safety profiles compared to existing agents.
Comparative Binding Affinity and Selectivity
The affinity of a compound for the DAT, typically measured as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50), is a key determinant of its potency. Selectivity, the ratio of binding affinity for DAT over other monoamine transporters like the serotonin transporter (SERT) and norepinephrine transporter (NET), is crucial for minimizing off-target effects.
While specific data for "this compound" is unavailable, a comparison of widely studied DAT inhibitors is presented below.
| Compound | DAT Ki (nM) | SERT Ki (nM) | NET Ki (nM) | DAT:SERT Selectivity | DAT:NET Selectivity |
| Cocaine | ~250 | ~300 | ~600 | ~1.2 | ~2.4 |
| GBR12909 | ~1-5 | >1000 | >1000 | >200-1000 | >200-1000 |
| WIN 35,428 | ~10-20 | ~2000 | ~100 | ~100-200 | ~5-10 |
| Methylphenidate | ~100-200 | >10000 | ~50 | >50-100 | ~0.25-0.5 |
Note: The values presented are approximate and can vary depending on the experimental conditions.
As illustrated in the table, compounds like GBR12909 exhibit high affinity and selectivity for DAT compared to cocaine, which has more comparable affinities for all three monoamine transporters.[2] WIN 35,428 also shows high selectivity for DAT over SERT.[2][3] Methylphenidate, a commonly prescribed therapeutic, has a higher affinity for NET than for DAT.
Experimental Protocols
The characterization of DAT inhibitors involves a variety of in vitro and in vivo assays.
1. Radioligand Binding Assays:
These assays are used to determine the binding affinity (Ki) of a test compound for the dopamine transporter.
-
Objective: To measure the displacement of a radiolabeled ligand (e.g., [³H]WIN 35,428) from the dopamine transporter by a test compound.
-
Methodology:
-
Membrane Preparation: Cell membranes expressing the human dopamine transporter (hDAT) are prepared from cell lines like HEK293.
-
Incubation: The membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Detection: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
-
Data Analysis: The IC50 value, the concentration of the test compound that inhibits 50% of specific binding, is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
-
2. Synaptosomal Uptake Assays:
These assays measure the functional ability of a compound to inhibit the uptake of dopamine into nerve terminals.
-
Objective: To determine the potency (IC50) of a test compound in blocking the reuptake of radiolabeled dopamine (e.g., [³H]DA) into synaptosomes.
-
Methodology:
-
Synaptosome Preparation: Synaptosomes, which are resealed nerve terminals, are prepared from brain regions rich in dopamine transporters, such as the striatum.
-
Pre-incubation: Synaptosomes are pre-incubated with varying concentrations of the test compound.
-
Uptake Initiation: The uptake of [³H]DA is initiated by adding it to the synaptosomal suspension.
-
Uptake Termination: The uptake is stopped by rapid filtration.
-
Detection and Analysis: The amount of [³H]DA taken up by the synaptosomes is measured, and the IC50 value is calculated.
-
3. In Vivo Microdialysis:
This technique is used to measure extracellular neurotransmitter levels in the brains of living animals.
-
Objective: To assess the effect of a DAT inhibitor on extracellular dopamine concentrations in specific brain regions.
-
Methodology:
-
Probe Implantation: A microdialysis probe is surgically implanted into a brain region of interest (e.g., nucleus accumbens).
-
Perfusion: The probe is continuously perfused with an artificial cerebrospinal fluid.
-
Sample Collection: Dialysate samples containing extracellular fluid are collected at regular intervals.
-
Neurotransmitter Analysis: The concentration of dopamine in the dialysate samples is measured using techniques like high-performance liquid chromatography (HPLC).
-
Drug Administration: The DAT inhibitor is administered, and changes in extracellular dopamine levels are monitored over time.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key concepts in DAT inhibitor research.
Caption: Experimental workflow for characterizing DAT inhibitors.
Caption: Mechanism of action of a DAT inhibitor at the synapse.
In Vivo Efficacy and Behavioral Effects
The in vivo effects of DAT inhibitors are assessed through various behavioral paradigms. For instance, studies in rodents have shown that DAT inhibitors can increase locomotor activity and exhibit reinforcing properties in self-administration studies. Fast-scan cyclic voltammetry in anesthetized rats has been used to examine the rapid effects of DAT inhibitors on dopamine uptake following intravenous administration. Comparing the behavioral profiles of different DAT inhibitors is essential for predicting their therapeutic potential and abuse liability in humans. For example, GBR12909 has been shown to decrease cocaine self-administration in rhesus monkeys without affecting food-maintained responding, suggesting a potentially favorable profile for addiction treatment.
References
- 1. Model Systems for Analysis of Dopamine Transporter Function and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dopamine Transport Inhibitors Based on GBR12909 and Benztropine as Potential Medications to Treat Cocaine Addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Different effects of selective dopamine uptake inhibitors, GBR 12909 and WIN 35428 on HIV-1 Tat toxicity in rat fetal midbrain neurons - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Specificity of JJC12-009 for the Dopamine Transporter: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the dopamine transporter (DAT) inhibitor, JJC12-009. The objective is to evaluate its specificity by comparing its binding affinity for DAT with that of other monoamine transporters. Due to the limited availability of public data on this compound, this guide will present the currently known information and provide a framework for its evaluation by comparing it with well-characterized selective and non-selective DAT inhibitors.
Data Presentation: Comparative Binding Affinities
Quantitative data on the binding affinity of a compound for its target is crucial for determining its potency and specificity. The inhibitory constant (Kᵢ) is a measure of binding affinity, with a lower Kᵢ value indicating a higher affinity.
To provide a clear benchmark for the importance of selectivity, the following table compares the binding affinities of the well-characterized non-selective inhibitor, Cocaine, and the selective DAT inhibitor, GBR-12909.
| Compound | DAT Kᵢ (nM) | SERT Kᵢ (nM) | NET Kᵢ (nM) | DAT/SERT Selectivity Ratio | DAT/NET Selectivity Ratio |
| This compound | 5.45 | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Cocaine | ~250-600 | ~200-800 | ~300-700 | ~1 | ~1 |
| GBR-12909 | ~1-5 | >1000 | >1000 | >200 | >200 |
Note: Kᵢ values can vary depending on the experimental conditions. The values for Cocaine and GBR-12909 are approximate ranges from various studies.
Experimental Protocols: Radioligand Binding Assay
The following is a detailed methodology for a standard competitive radioligand binding assay used to determine the binding affinity (Kᵢ) of a test compound for the dopamine transporter. This protocol is representative of the type of experiment used to generate the data in the table above.
Objective: To determine the inhibitory constant (Kᵢ) of a test compound by measuring its ability to displace a known radioligand from the human dopamine transporter (hDAT) expressed in a cellular system.
Materials:
-
Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the human dopamine transporter (hDAT).
-
Radioligand: [³H]WIN 35,428 (a cocaine analog that binds to DAT with high affinity).
-
Test Compound: this compound.
-
Reference Compounds: Cocaine, GBR-12909.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
Wash Buffer: Ice-cold assay buffer.
-
Scintillation Cocktail: A solution used for the detection of beta-particle emissions from the radiolagand.
-
Instrumentation: 96-well microplates, cell harvester, liquid scintillation counter.
Procedure:
-
Cell Culture and Membrane Preparation:
-
hDAT-expressing HEK293 cells are cultured to an appropriate density and harvested.
-
Cell membranes are prepared by homogenization followed by centrifugation to isolate the membrane fraction containing the dopamine transporters. The protein concentration of the membrane preparation is determined.
-
-
Assay Setup:
-
The assay is performed in a 96-well plate format.
-
Each well contains a final volume of 200 µL.
-
Total Binding: Wells containing a fixed concentration of cell membrane preparation and a fixed concentration of the radioligand ([³H]WIN 35,428, typically at its Kd value).
-
Non-specific Binding: Wells containing the cell membrane preparation, the radioligand, and a high concentration of a non-labeled DAT inhibitor (e.g., 10 µM GBR-12909) to saturate all specific binding sites.
-
Competitive Binding: Wells containing the cell membrane preparation, the radioligand, and varying concentrations of the test compound (this compound) or reference compounds.
-
-
Incubation:
-
The plate is incubated at room temperature for a specified period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.
-
-
Harvesting:
-
The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
The filters are washed rapidly with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
-
Scintillation Counting:
-
The filters are placed in scintillation vials with scintillation cocktail.
-
The radioactivity on the filters is measured using a liquid scintillation counter, which quantifies the amount of [³H]WIN 35,428 bound to the transporters.
-
-
Data Analysis:
-
The raw data (counts per minute, CPM) are used to calculate the amount of specific binding at each concentration of the test compound.
-
Specific Binding = Total Binding - Non-specific Binding.
-
The data are then plotted as the percentage of specific binding versus the log concentration of the test compound.
-
A non-linear regression analysis is used to fit a sigmoidal dose-response curve and determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
The Kᵢ value is calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K_d) , where [L] is the concentration of the radioligand and K_d is its dissociation constant.
-
Mandatory Visualizations
Experimental Workflow
References
Cross-Study Comparison of JJC12-009's Behavioral Effects: A Review of Preclinical Data
A comprehensive analysis of the behavioral pharmacology of JJC12-009 is currently not feasible due to the absence of publicly available research studies detailing its effects. Extensive searches of scientific literature databases and public repositories have yielded no specific preclinical or clinical data on a compound designated this compound.
Therefore, a comparative guide detailing its behavioral effects against other therapeutic alternatives, including quantitative data, experimental protocols, and signaling pathway diagrams, cannot be constructed at this time.
Researchers, scientists, and drug development professionals interested in the behavioral pharmacology of novel compounds are encouraged to consult peer-reviewed scientific journals, attend relevant conferences, and search clinical trial registries for the most current information. Should data on this compound become available in the future, a thorough comparative analysis will be warranted to understand its potential therapeutic utility and mechanism of action in relation to existing treatments.
A Preclinical Comparative Analysis of the Atypical Wake-Promoting Agent Modafinil and its Analogs
A comparative guide for researchers and drug development professionals on the preclinical profiles of modafinil and its analogs, JJC8-088 and JJC8-091, as dopamine transporter inhibitors. Please note that preclinical data for JJC12-009 is not publicly available; therefore, this guide focuses on a comparison with its closest documented analogs.
This guide provides a detailed preclinical comparison of modafinil, a widely prescribed wake-promoting agent, with two of its structural analogs, JJC8-088 and JJC8-091. While the initial request specified a comparison with this compound, a thorough search of scientific literature and databases revealed no publicly available preclinical data for this specific compound. Therefore, we present a comparative analysis with the closely related and well-characterized analogs from the same chemical series.
Modafinil is distinguished by its "atypical" interaction with the dopamine transporter (DAT), which is believed to contribute to its wake-promoting effects with a lower abuse potential compared to traditional stimulants.[1][2] The analogs JJC8-088 and JJC8-091 have been synthesized and evaluated to explore the structure-activity relationships within this class of compounds, revealing divergent pharmacological profiles.[3][4] JJC8-088 exhibits characteristics of a "typical," cocaine-like DAT inhibitor, whereas JJC8-091 retains the "atypical" profile of modafinil but with significantly higher DAT affinity.[5]
This guide summarizes the key preclinical data for these three compounds, focusing on their mechanism of action, receptor binding affinities, and in vivo pharmacological effects. The information is presented to aid researchers and drug development professionals in understanding the nuanced differences between these DAT inhibitors.
Mechanism of Action: A Tale of Two Binding Modes
The primary molecular target for modafinil and its analogs is the dopamine transporter (DAT), a key regulator of dopamine signaling in the brain. Inhibition of the DAT leads to an increase in extracellular dopamine levels, which is thought to mediate the wake-promoting and stimulant effects of these compounds. However, the manner in which these molecules interact with the DAT distinguishes them into two categories: typical and atypical inhibitors.
Typical DAT inhibitors , such as cocaine and JJC8-088, are believed to stabilize the DAT in an outward-facing conformation. This mode of binding is associated with a rapid and robust increase in synaptic dopamine and a high potential for abuse.
Atypical DAT inhibitors , including modafinil and JJC8-091, are thought to bind to the DAT in a manner that favors a more inward-facing or occluded conformation. This is hypothesized to result in a more gradual and sustained increase in extracellular dopamine, leading to a pharmacological profile with reduced abuse liability.
Quantitative Preclinical Data
The following tables summarize the available quantitative data for modafinil, JJC8-088, and JJC8-091, focusing on their binding affinities for monoamine transporters and their in vivo effects on locomotor activity and extracellular dopamine levels.
Table 1: Monoamine Transporter Binding Affinities (Ki, nM)
| Compound | Dopamine Transporter (DAT) | Serotonin Transporter (SERT) | Norepinephrine Transporter (NET) | Reference(s) |
| Modafinil | ~2,600 - 8,160 | >10,000 | >10,000 | |
| JJC8-088 | 2.53 - 14.4 | 213 | 1,950 | |
| JJC8-091 | 16.7 - 289 | 1,770 | 17,800 |
Table 2: In Vitro Dopamine Reuptake Inhibition (IC50, µM)
| Compound | Dopamine Reuptake Inhibition | Reference(s) |
| Modafinil | 4.0 - 13 | |
| JJC8-088 | Not explicitly reported, but high potency is inferred from high DAT affinity. | |
| JJC8-091 | Not explicitly reported, but high potency is inferred from high DAT affinity. |
Table 3: In Vivo Effects on Locomotor Activity and Extracellular Dopamine
| Compound | Animal Model | Dose Range | Effect on Locomotor Activity | Effect on Nucleus Accumbens Dopamine | Reference(s) |
| Modafinil | Mice | 20-128 mg/kg | Increased | Increased | |
| JJC8-088 | Mice | 10-56 mg/kg | Increased | Robust and rapid increase | |
| JJC8-091 | Mice | 10-56 mg/kg | No significant effect | Mild, slow-onset, and long-duration increase |
Experimental Protocols
A summary of the typical experimental methodologies used in the preclinical evaluation of these compounds is provided below.
Radioligand Binding Assays
-
Objective: To determine the binding affinity of the compounds for the dopamine, serotonin, and norepinephrine transporters.
-
Method: Membranes from cells expressing the specific transporter (e.g., HEK293 cells) or from brain tissue (e.g., rodent striatum) are incubated with a radiolabeled ligand that is known to bind to the transporter of interest (e.g., [3H]WIN 35,428 for DAT). The test compound is added at various concentrations to compete with the radioligand for binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined and used to calculate the inhibitory constant (Ki).
In Vivo Microdialysis
-
Objective: To measure the extracellular levels of neurotransmitters, such as dopamine, in specific brain regions of freely moving animals.
-
Method: A microdialysis probe is surgically implanted into the brain region of interest (e.g., the nucleus accumbens). Artificial cerebrospinal fluid is slowly perfused through the probe, and the dialysate, containing extracellular fluid from the surrounding tissue, is collected. The concentration of dopamine in the dialysate is then measured using high-performance liquid chromatography with electrochemical detection (HPLC-ED). Baseline dopamine levels are established before the test compound is administered, and subsequent changes in dopamine concentration are monitored over time.
Locomotor Activity Assessment
-
Objective: To evaluate the stimulant or depressant effects of a compound on spontaneous movement.
-
Method: Rodents (mice or rats) are placed in an open-field arena equipped with infrared beams or video tracking software to monitor their movement. After an initial habituation period, the animals are administered the test compound or a vehicle control. Locomotor activity, measured as distance traveled, rearing frequency, or other parameters, is then recorded for a specific duration.
Concluding Remarks
The preclinical data clearly differentiate modafinil and its analogs, JJC8-088 and JJC8-091. While all three compounds target the DAT, the nature of their interaction leads to distinct pharmacological profiles.
-
Modafinil serves as the benchmark atypical DAT inhibitor, with a well-established profile of promoting wakefulness with a low abuse potential.
-
JJC8-088 exemplifies a typical, cocaine-like DAT inhibitor, characterized by high DAT affinity and potent stimulant effects. Its profile suggests a high abuse liability, making it a useful tool for studying the mechanisms of addiction but an unlikely candidate for therapeutic development for conditions like narcolepsy.
-
JJC8-091 represents a potentially improved atypical DAT inhibitor, with significantly higher DAT affinity than modafinil but without the cocaine-like behavioral effects of JJC8-088. Its ability to increase dopamine in a more controlled manner suggests it could have therapeutic potential for conditions requiring enhanced dopaminergic tone, though its efficacy in models of narcolepsy has not been reported.
The lack of preclinical data for these novel analogs in animal models of narcolepsy is a significant gap in the literature. Future studies are warranted to investigate whether the enhanced DAT affinity and atypical profile of compounds like JJC8-091 translate into improved efficacy for treating excessive daytime sleepiness compared to modafinil, without an increase in abuse potential.
References
- 1. The Atypical Stimulant and Nootropic Modafinil Interacts with the Dopamine Transporter in a Different Manner than Classical Cocaine-Like Inhibitors | PLOS One [journals.plos.org]
- 2. Modafinil and its structural analogs as atypical dopamine uptake inhibitors and potential medications for psychostimulant use disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Translating the atypical dopamine uptake inhibitor hypothesis toward therapeutics for treatment of psychostimulant use disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. JJC8-088 - Wikipedia [en.wikipedia.org]
A Head-to-Head Comparison of Dopamine Transporter Inhibitors: GBR 12909 vs. JJC12-009
A comparative analysis of the pharmacological profiles, mechanisms of action, and experimental data for two dopamine transporter (DAT) inhibitors.
Note to the Reader: While this guide was intended to be a head-to-head comparison of JJC12-009 and GBR 12909, a comprehensive search of the scientific literature and public databases yielded no information on a compound designated "this compound." Therefore, a direct comparison is not possible at this time.
This guide will proceed with a detailed overview of GBR 12909, a well-characterized and selective dopamine reuptake inhibitor, to serve as a valuable resource for researchers, scientists, and drug development professionals. The information is presented in the requested format, including quantitative data, experimental protocols, and visualizations of relevant pathways and workflows.
GBR 12909: A Potent and Selective Dopamine Transporter Inhibitor
GBR 12909, also known as Vanoxerine, is a diarylpiperazine derivative that acts as a potent and selective inhibitor of the dopamine transporter (DAT).[1][2][3] Its high affinity and selectivity for DAT have made it a widely used pharmacological tool for studying the role of dopamine in various physiological and pathological processes, including its potential as a therapeutic agent for conditions like cocaine addiction and depression.[4][5]
Quantitative Pharmacological Data
The following table summarizes the key in vitro binding affinities and uptake inhibition data for GBR 12909.
| Parameter | Target | Value | Species/Tissue | Reference |
| Binding Affinity (Ki) | Dopamine Transporter (DAT) | 1 nM | Rat Striatum | |
| IC50 | Dopamine Uptake | 40-51 nM | Rat Neostriatum Slices | |
| IC50 | Sigma (σ) Receptor | 48 nM | Rat Brain | |
| Selectivity | DAT vs. NET | >100-fold | ||
| Selectivity | DAT vs. SERT | >100-fold |
NET: Norepinephrine Transporter; SERT: Serotonin Transporter
Mechanism of Action
GBR 12909 exerts its effects by binding to the dopamine transporter, a protein responsible for the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron. By inhibiting this process, GBR 12909 increases the concentration and duration of dopamine in the synapse, leading to enhanced dopaminergic neurotransmission. Studies have shown that GBR 12909 acts as a competitive inhibitor at the dopamine binding site on the transporter.
Signaling Pathway of Dopamine Reuptake Inhibition by GBR 12909
Caption: Inhibition of Dopamine Reuptake by GBR 12909.
Experimental Protocols
Below are detailed methodologies for key experiments used to characterize GBR 12909.
Radioligand Binding Assay for DAT Affinity
Objective: To determine the binding affinity (Ki) of GBR 12909 for the dopamine transporter.
Materials:
-
Rat striatal membranes (source of DAT)
-
[³H]GBR 12935 (a radiolabeled analog of GBR 12909) or [³H]WIN 35,428
-
Unlabeled GBR 12909
-
Incubation buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4)
-
Glass fiber filters
-
Scintillation counter and cocktail
Procedure:
-
Prepare rat striatal membranes by homogenization and centrifugation.
-
In a series of tubes, add a fixed concentration of [³H]GBR 12935 and varying concentrations of unlabeled GBR 12909 to the membrane preparation.
-
Incubate the mixture at a specified temperature (e.g., 4°C) for a set time to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold incubation buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of a competing ligand (e.g., unlabeled GBR 12909 or cocaine).
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Analyze the data using non-linear regression to determine the IC₅₀ value, which is then converted to Ki using the Cheng-Prusoff equation.
Synaptosomal [³H]Dopamine Uptake Assay
Objective: To measure the functional inhibition of dopamine uptake by GBR 12909.
Materials:
-
Synaptosomes prepared from rat striatum
-
[³H]Dopamine
-
Krebs-Ringer buffer
-
Varying concentrations of GBR 12909
-
Scintillation counter and cocktail
Procedure:
-
Isolate synaptosomes from rat striatal tissue.
-
Pre-incubate the synaptosomes with varying concentrations of GBR 12909 or vehicle at 37°C.
-
Initiate the uptake reaction by adding a fixed concentration of [³H]Dopamine.
-
Allow the uptake to proceed for a short period (e.g., 5 minutes).
-
Terminate the uptake by rapid filtration and washing with ice-cold buffer.
-
Lyse the synaptosomes and measure the amount of accumulated [³H]Dopamine using a scintillation counter.
-
Determine non-specific uptake at 4°C.
-
Calculate the IC₅₀ value, representing the concentration of GBR 12909 that inhibits 50% of specific dopamine uptake.
Experimental Workflow for In Vitro Characterization
Caption: Workflow for In Vitro Characterization of GBR 12909.
In Vivo Effects
GBR 12909 has been shown to be centrally active following systemic administration. In vivo studies have demonstrated that it can increase locomotor activity and produce behavioral effects similar to other psychostimulants. However, it has a slower onset and longer duration of action compared to cocaine. Chronic administration of GBR 12909 has been shown to decrease the density of the dopamine transporter.
Conclusion
GBR 12909 is a well-established pharmacological tool with high affinity and selectivity for the dopamine transporter. Its properties have been extensively characterized through a variety of in vitro and in vivo experimental paradigms. While a direct comparison with this compound is not currently feasible due to a lack of available data on the latter, the information presented here provides a comprehensive overview of GBR 12909 for researchers in the field of neuroscience and drug development.
References
- 1. The dopamine transporter constitutively internalizes and recycles in a protein kinase C-regulated manner in stably transfected PC12 cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dopamine transporter endocytic determinants: carboxy terminal residues critical for basal and PKC-stimulated internalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Dopamine Transporter Constitutively Internalizes and Recycles in a Protein Kinase C-regulated Manner in Stably Transfected PC12 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dopamine Transport Inhibitors Based on GBR12909 and Benztropine as Potential Medications to Treat Cocaine Addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dopamine transporter: involvement in selective dopaminergic neurotoxicity and degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
Replicating Key Findings on the Mechanism of JJC12-009: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of JJC12-009, a potent dopamine transporter (DAT) inhibitor, with other relevant compounds. It is designed to offer an objective overview of its performance based on available experimental data, alongside detailed methodologies for key experiments to facilitate the replication of findings.
Mechanism of Action: An Atypical Dopamine Transporter Inhibitor
This compound functions as a high-affinity inhibitor of the dopamine transporter (DAT), with a reported inhibitory constant (Ki) of 5.45 nM[1][2]. The primary role of DAT is to reabsorb dopamine from the synaptic cleft back into the presynaptic neuron, thus terminating the signaling process. By blocking this reuptake mechanism, this compound increases the extracellular concentration and duration of action of dopamine.
Notably, this compound is classified as an "atypical" DAT inhibitor. This distinction is significant because typical DAT inhibitors, such as cocaine, often exhibit a high potential for abuse. Atypical inhibitors are believed to bind to the DAT in a different conformation, leading to a distinct pharmacological profile that may lack the abuse liability associated with traditional psychostimulants[3].
Comparative Performance Data
The following table summarizes the binding affinity of this compound and comparator compounds for the human dopamine transporter (hDAT).
| Compound | Target | Ki (nM) | Notes |
| This compound | hDAT | 5.45 | High-affinity atypical inhibitor.[1][2] |
| Cocaine | hDAT | - | Typical DAT inhibitor with high abuse potential. |
| TCK1-76 | hDAT | - | An analog of this compound. |
| Modafinil | hDAT | - | A weak DAT inhibitor with some atypical properties. |
Note: Specific Ki values for Cocaine, TCK1-76, and Modafinil were not available in the provided search results, but they are included for comparative context.
A key finding from in vitro studies is the comparison of inhibitor binding to the wild-type (WT) hDAT versus a Y335A mutant. The Y335A mutation is known to induce a more inward-facing conformation of the transporter, which can significantly reduce the binding affinity of cocaine. Compounds with a lower Y335A/WT binding affinity ratio are considered more "atypical." this compound, along with its analog TCK1-76, exhibited a binding affinity ratio similar to that of cocaine, suggesting some overlapping binding characteristics despite its classification as an atypical inhibitor.
Experimental Protocols
The primary experimental method for determining the binding affinity of compounds like this compound to the dopamine transporter is the radioligand binding assay.
[³H]Dopamine Uptake Inhibition Assay
Objective: To determine the inhibitory constant (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the dopamine transporter.
Materials:
-
HEK293 cells (or other suitable cell line) expressing the human dopamine transporter (hDAT).
-
[³H]Dopamine (radiolabeled ligand).
-
Test compounds (e.g., this compound, cocaine).
-
Assay buffer (e.g., Krebs-Ringer-HEPES buffer).
-
Scintillation fluid.
-
Scintillation counter.
-
96-well plates.
Procedure:
-
Cell Culture: Culture hDAT-expressing HEK293 cells to an appropriate density.
-
Assay Preparation: On the day of the experiment, wash the cells with assay buffer.
-
Competition Binding: Incubate the cells with a fixed concentration of [³H]Dopamine and varying concentrations of the test compound.
-
Incubation: Allow the binding to reach equilibrium (e.g., incubate for a specified time at a specific temperature).
-
Termination of Binding: Rapidly wash the cells with ice-cold assay buffer to remove unbound radioligand.
-
Cell Lysis: Lyse the cells to release the bound radioligand.
-
Scintillation Counting: Add scintillation fluid to the cell lysate and measure the radioactivity using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.
Visualizations
Dopamine Signaling Pathway and DAT Inhibition
Caption: Dopamine signaling at the synapse and the inhibitory action of this compound on the dopamine transporter (DAT).
Experimental Workflow for [³H]Dopamine Uptake Inhibition Assay
Caption: A simplified workflow for determining the inhibitory constant (Ki) of this compound using a radioligand binding assay.
References
Independent Validation of JJC12-009's Affinity for the Dopamine Transporter
A Comparative Guide for Researchers
This guide provides an objective comparison of the binding affinity (Ki value) of the novel dopamine transporter (DAT) inhibitor, JJC12-009, with other established DAT inhibitors. The information presented is intended for researchers, scientists, and drug development professionals engaged in the study of dopaminergic signaling and the development of novel therapeutics targeting the dopamine transporter.
Comparative Binding Affinity of DAT Inhibitors
The binding affinity of a compound for its target is a critical parameter in drug discovery, with the inhibitor constant (Ki) being a key measure. A lower Ki value indicates a higher binding affinity. The reported Ki value for this compound is 5.45 nM.[1] To provide context for this value, the following table summarizes the Ki or IC50 values of several other well-characterized dopamine transporter inhibitors.
| Compound | Ki or IC50 (nM) | Notes |
| This compound | 5.45 (Ki) | The compound of interest. |
| GBR-12909 | ~1 - 5 (Ki/IC50) | A highly selective DAT inhibitor. |
| Cocaine | ~255 (Ki) | A non-selective monoamine transporter inhibitor. |
| Tesofensine | 6.5 (IC50) | A triple monoamine reuptake inhibitor. |
| Dasotraline | 4 (IC50) | A dopamine and norepinephrine reuptake inhibitor. |
| Nomifensine | 15 (IC50) | A dopamine and norepinephrine reuptake inhibitor. |
| BTCP | 7.1 (IC50) | A selective DAT inhibitor. |
| AHN 1-055 | 71 (IC50) | A dopamine uptake inhibitor. |
| (R)-Phenylpiracetam | 14,800 (Ki) | A less potent DAT inhibitor. |
Experimental Protocol: Competitive Radioligand Binding Assay for DAT
The determination of a compound's Ki value for the dopamine transporter is typically achieved through a competitive radioligand binding assay. This method measures the ability of a test compound to displace a radiolabeled ligand that is known to bind to the transporter.
Objective: To determine the inhibitory constant (Ki) of a test compound for the human dopamine transporter (hDAT).
Materials:
-
Cell Membranes: Membranes prepared from cell lines stably expressing the human dopamine transporter (e.g., HEK293-hDAT or CHO-hDAT).
-
Radioligand: A high-affinity radiolabeled DAT ligand such as [³H]WIN 35,428 or [³H]BTCP.
-
Test Compound: The compound for which the Ki is to be determined (e.g., this compound).
-
Reference Compound: A known DAT inhibitor for validation (e.g., GBR-12909 or cocaine).
-
Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
Filtration Apparatus: A cell harvester or similar filtration device with glass fiber filters.
-
Scintillation Counter: To measure radioactivity.
Procedure:
-
Incubation: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound.
-
Equilibration: Incubate the mixture at a specific temperature (e.g., 4°C or room temperature) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Determine the specific binding at each concentration of the test compound by subtracting the non-specific binding (measured in the presence of a saturating concentration of a known inhibitor) from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.
-
Calculate the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific radioligand binding, by fitting the data to a sigmoidal dose-response model.
-
Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizing Key Processes
To further aid in the understanding of the concepts discussed, the following diagrams illustrate the relevant signaling pathway and a typical experimental workflow.
References
Assessing the Translational Potential of JJC12-009 Compared to Existing Drugs for Primary Effusion Lymphoma
For Immediate Release to the Scientific Community
This guide provides a comparative analysis of the novel therapeutic candidate, JJC12-009 (also known as UNC3810A), against existing treatment modalities for Primary Effusion Lymphoma (PEL). This rare and aggressive B-cell non-Hodgkin's lymphoma, predominantly affecting immunocompromised individuals, currently has a poor prognosis with limited therapeutic options. Standard treatments often involve multi-agent chemotherapy regimens such as CHOP and dose-adjusted EPOCH, which are associated with significant toxicity and modest efficacy.
Introduction to this compound
Recent research has identified the receptor tyrosine kinase Tyro3 as a key therapeutic target in PEL.[1][2] this compound is a potent and selective small molecule inhibitor of Tyro3. Preclinical studies have demonstrated its ability to induce cell death in PEL cell lines and reduce tumor burden in vivo, offering a promising new targeted therapeutic strategy.
Quantitative Data Summary
The following tables summarize the key preclinical data for this compound in comparison to general efficacy data for existing chemotherapy regimens used in PEL. It is important to note that direct head-to-head preclinical data for CHOP and DA-EPOCH in the same models is not available in the public domain.
Table 1: In Vitro Efficacy of this compound in PEL Cell Lines
| Compound | Cell Line | Assay | Endpoint | Result |
| This compound (UNC3810A) | BCBL1 | Cell Viability | IC50 | ~1 µM |
| This compound (UNC3810A) | BC1 | Cell Viability | IC50 | ~1 µM |
Data extracted from kinome profiling studies that identified Tyro3 as a therapeutic target in PEL.[1][2]
Table 2: In Vivo Efficacy of this compound in a PEL Xenograft Model
| Treatment Group | Animal Model | Dosing Regimen | Outcome |
| Vehicle Control | PEL Xenograft Mice | N/A | Progressive tumor growth |
| This compound (UNC3810A) | PEL Xenograft Mice | Undisclosed | Significant inhibition of tumor progression |
Findings are based on a PEL xenograft mouse model as described in the foundational PNAS paper.[2]
Table 3: Clinical Outcomes of Existing Therapies for Primary Effusion Lymphoma
| Treatment Regimen | Patient Population | Median Overall Survival |
| CHOP (Cyclophosphamide, Doxorubicin, Vincristine, Prednisone) | HIV-associated PEL | ~6 months |
| Dose-Adjusted EPOCH (Etoposide, Prednisone, Vincristine, Cyclophosphamide, Doxorubicin) | HIV-associated PEL | Improved survival rates compared to CHOP |
Survival data is based on retrospective clinical studies and case reports.
Comparative Analysis
Preclinical data suggests that this compound holds significant promise as a targeted therapy for PEL. Its potent in vitro activity at micromolar concentrations and demonstrated in vivo efficacy in a relevant animal model highlight its translational potential. Unlike broad-acting cytotoxic chemotherapy regimens like CHOP and DA-EPOCH, this compound's targeted mechanism of action against Tyro3 may offer a more favorable safety profile with reduced off-target effects. However, further studies are required to confirm this.
The current standard of care for PEL is suboptimal, with median survival rates of approximately six months with CHOP-like regimens. While dose-adjusted EPOCH has shown some improvement, the prognosis for most patients remains poor. The development of targeted agents like this compound is therefore a critical unmet need in the management of this aggressive lymphoma.
Experimental Protocols
Cell Viability Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on PEL cell lines.
Methodology:
-
PEL cell lines (BCBL1 and BC1) were seeded in 96-well plates at a density of 1 x 10^4 cells per well.
-
Cells were treated with serial dilutions of this compound (UNC3810A) or vehicle control (DMSO).
-
After 72 hours of incubation at 37°C and 5% CO2, cell viability was assessed using a commercially available resazurin-based assay according to the manufacturer's instructions.
-
Fluorescence was measured using a plate reader, and the data was normalized to the vehicle-treated control wells.
-
IC50 values were calculated using non-linear regression analysis.
In Vivo Xenograft Model
Objective: To evaluate the anti-tumor efficacy of this compound in a preclinical model of PEL.
Methodology:
-
Six- to eight-week-old immunodeficient mice (e.g., NOD/SCID) were subcutaneously injected with 1 x 10^6 PEL cells (e.g., BCBL1) resuspended in Matrigel.
-
Tumor growth was monitored regularly by caliper measurements.
-
Once tumors reached a palpable size (e.g., ~100 mm³), mice were randomized into treatment and control groups.
-
The treatment group received daily intraperitoneal injections of this compound (UNC3810A) at a predetermined dose. The control group received vehicle injections.
-
Tumor volume and body weight were measured every other day.
-
At the end of the study, tumors were excised, weighed, and processed for further analysis (e.g., immunohistochemistry).
Visualizations
Caption: Mechanism of action of this compound in PEL.
Caption: Experimental workflow for in vivo studies.
References
Safety Operating Guide
Information regarding JJC12-009 is not available in public resources.
Extensive searches for "JJC12-009" did not yield any specific information regarding its chemical properties, safety handling procedures, Material Safety Data Sheet (MSDS), or disposal guidelines. The identifier "this compound" may correspond to an internal compound code, a substance not yet documented in publicly accessible databases, or a misidentified compound.
Without fundamental data on the nature of this substance, it is not possible to provide the requested essential safety and logistical information, including operational and disposal plans. Accurate and reliable safety protocols are contingent upon understanding a chemical's specific hazards, such as its toxicity, flammability, reactivity, and environmental impact.
Recommendations for Proceeding:
-
Verify the Identifier: Please double-check the name and any associated identifiers for the compound. There may be an alternative or more common nomenclature.
-
Consult Internal Documentation: If "this compound" is an internal designation, refer to your organization's internal documentation, such as laboratory notebooks, chemical inventory systems, or internal safety data sheets.
-
Contact the Source/Supplier: The most reliable source of information will be the individual or organization that synthesized or supplied the compound. They are obligated to provide a Safety Data Sheet (SDS) or equivalent hazard information.
Providing guidance on handling an unknown chemical substance would be irresponsible and could lead to unsafe practices. Once the identity of this compound is established and its properties are known, a comprehensive guide to its safe handling and disposal can be developed.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
